2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
Description
Properties
IUPAC Name |
4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHGFDOROXXOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044835 | |
| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146653-56-7 | |
| Record name | 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146653-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146653567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5B81528Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document outlines a proposed synthetic pathway, expected physicochemical properties, and potential biological activities based on the analysis of its structural motifs. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar molecular scaffolds.
Chemical Structure and Properties
This compound is an aromatic ketone containing both a cyanophenyl and a trifluoromethylphenyl group. These functional groups are known to impart significant metabolic stability and potent biological activity in various drug candidates.
The chemical structure is as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀F₃NO | Calculated |
| Molecular Weight | 289.25 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is known for its high tolerance of functional groups. The proposed reaction would involve the coupling of a suitable halo-substituted 3'-(trifluoromethyl)acetophenone with 4-cyanophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Bromo-3'-(trifluoromethyl)acetophenone
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-3'-(trifluoromethyl)acetophenone (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization:
The structure of the synthesized compound should be confirmed by:
-
¹H NMR and ¹³C NMR spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.
Synthesis Workflow Diagram
An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and a hypothesized mechanism of action for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. Given the limited publicly available experimental data for this specific molecule, this guide combines confirmed information with data derived from structurally analogous compounds and plausible scientific hypotheses to serve as a valuable resource for research and development.
Core Physicochemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one | Standard Nomenclature |
| CAS Number | 146653-56-7 | [1] |
| Molecular Formula | C₁₆H₁₀F₃NO | [1][2] |
| Molecular Weight | 289.25 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Melting Point | Estimated: 130-150 °C | Based on related diaryl ketones and the presence of polar nitrile and trifluoromethyl groups likely leading to a higher melting point than simpler acetophenones. |
| Boiling Point | Estimated: > 400 °C | Extrapolated from the high boiling points of similar aromatic ketones, though likely to decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexane) and water. | Based on the polar nature of the ketone, nitrile, and trifluoromethyl functional groups. |
| SMILES | FC(F)(F)c1cccc(c1)C(=O)Cc2ccc(cc2)C#N | [2] |
| InChI | 1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | [2] |
Proposed Synthesis and Experimental Protocol
Currently, a specific, published experimental protocol for the synthesis of this compound is not available. However, a plausible and efficient synthetic route is the nucleophilic substitution of a benzylic halide with a cyanide source, followed by acylation. A detailed, hypothetical protocol for a key step in a potential synthesis is provided below. This protocol is based on established organic chemistry principles for the formation of α-aryl ketones.
Hypothetical Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (A key intermediate)
This protocol describes a Friedel-Crafts acylation, a common method for synthesizing aryl ketones.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
(4-Bromophenyl)acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq) and (4-bromophenyl)acetyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure 2-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one.
Characterization: The structure of the synthesized intermediate would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
References
An In-depth Technical Guide on 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document synthesizes information from structurally related compounds to provide insights into its potential properties, synthesis, and biological activities.
Compound Identification and Properties
CAS Number: 146653-56-7[1]
This compound is a chemical compound with a molecular structure that suggests potential applications in various research areas, particularly in the development of therapeutic agents. Its structure incorporates a cyanophenyl group and a trifluoromethylacetophenone moiety, features commonly found in bioactive molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 146653-56-7 | [1] |
| Molecular Formula | C16H10F3NO | [1][2] |
| Molecular Weight | 289.25 g/mol | [1][2] |
| MDL Number | MFCD02260754 | [1] |
Experimental Protocols
Hypothetical Synthesis Route
Proposed Synthesis of this compound
This proposed two-step synthesis involves the preparation of a Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with 4-cyanophenylacetyl chloride.
Step 1: Preparation of (3-(Trifluoromethyl)phenyl)magnesium bromide (Grignard Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF via the dropping funnel.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.
-
Cool the resulting Grignard reagent to room temperature for use in the next step.
Step 2: Reaction with 4-Cyanophenylacetyl Chloride
-
In a separate flask, prepare 4-cyanophenylacetyl chloride by reacting 4-cyanophenylacetic acid with thionyl chloride or oxalyl chloride.
-
Dissolve the 4-cyanophenylacetyl chloride (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the solution of 4-cyanophenylacetyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Workflow for the Hypothetical Synthesis
Caption: Hypothetical synthesis workflow.
Potential Biological Activity and Applications in Drug Development
The structural motifs present in this compound are found in compounds investigated for a variety of therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl group is a common feature in non-steroidal selective androgen receptor modulators (SARMs).
Selective Androgen Receptor Modulators (SARMs)
Compounds with a similar core structure, such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), have been characterized as potent SARMs.[3] These molecules are designed to selectively target androgen receptors in specific tissues, aiming to provide the therapeutic benefits of androgens (e.g., muscle and bone growth) with fewer side effects on other tissues like the prostate.[3] Given its structure, this compound could potentially exhibit SARM activity.
Potential Signaling Pathway Involvement: Androgen Receptor Pathway
If this compound acts as a SARM, it would modulate the androgen receptor (AR) signaling pathway. In this pathway, androgens or AR modulators bind to the AR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding recruits co-regulators and the transcriptional machinery, leading to the up- or down-regulation of target gene expression, which in turn elicits a physiological response in the target tissue.
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway.
Quantitative Data Summary
Due to the scarcity of public data for this specific compound, the following table presents data for a structurally related and well-characterized SARM, S-23, to provide a reference for the potential biological activity profile.
Table 2: Biological Activity of a Structurally Related SARM (S-23)
| Parameter | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | 1.7 ± 0.2 nM | - | High affinity for the androgen receptor. | [3] |
| ED50 (Prostate) | 0.43 mg/day | Rat (castrated) | Effective dose for 50% maximal effect on prostate tissue. | [3] |
| ED50 (Levator Ani Muscle) | 0.079 mg/day | Rat (castrated) | Effective dose for 50% maximal effect on anabolic tissue. | [3] |
| LH Suppression | >50% at >0.1 mg/day | Rat (intact) | Demonstrates suppression of luteinizing hormone. | [3] |
Disclaimer: The information provided in this document, particularly concerning the synthesis, biological activity, and signaling pathways, is based on analogies to structurally similar compounds and established scientific principles. It is intended for research and informational purposes only. Any experimental work should be preceded by a thorough literature search and conducted with appropriate safety precautions.
References
- 1. This compound | 146653-56-7 [chemicalbook.com]
- 2. 2-(4-cyanophenyl)-3′-trifluoromethylacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the physicochemical properties of its core structure, acetophenone, and provides detailed, standardized experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to prepare solutions of known concentrations for a variety of applications in drug discovery and development.
Introduction
This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reaction media, chromatography, and the preparation of stock solutions for in vitro and in vivo assays. This guide addresses the absence of specific solubility data by providing a predictive assessment and robust experimental methodologies.
Predicted Solubility Profile
Based on the structure of this compound, which features a polar cyanophenyl group, a ketone linkage, and a trifluoromethylated phenyl ring, a qualitative prediction of its solubility can be made. The presence of both polar (cyano and ketone groups) and non-polar (aromatic rings) moieties suggests that the compound will exhibit a range of solubilities in different organic solvents. It is anticipated to be more soluble in polar aprotic solvents and moderately soluble in polar protic and non-polar solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL) |
| Acetone | Polar Aprotic | High | Data not available |
| Acetonitrile | Polar Aprotic | High | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data not available |
| Dichloromethane (DCM) | Non-polar | Moderate | Data not available |
| Chloroform | Non-polar | Moderate | Data not available |
| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |
| Ethanol | Polar Protic | Moderate | Data not available |
| Methanol | Polar Protic | Moderate | Data not available |
| Isopropanol | Polar Protic | Low to Moderate | Data not available |
| Toluene | Non-polar | Low | Data not available |
| Hexane | Non-polar | Very Low | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of this compound.
Gravimetric Method (for determining solubility of a solid)
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the filtrate.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.
-
Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtrate transferred.
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore and is soluble in a UV-transparent solvent.
Materials:
-
This compound (solid)
-
UV-transparent organic solvents
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent.
-
Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Preparation of a Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method.
-
-
Analysis:
-
Withdraw a small aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the standard curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General experimental workflow for determining solid solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is currently lacking, this guide provides a strong foundation for researchers. The predictive analysis based on its chemical structure offers initial guidance for solvent selection. More importantly, the detailed experimental protocols for gravimetric and spectroscopic determination empower scientists to generate accurate and reliable solubility data in their own laboratories. This information is indispensable for advancing research and development activities involving this compound.
Spectroscopic and Experimental Data for 2-(4-Cyanophenyl)-3'-Trifluoromethylacetophenone Remains Elusive
A comprehensive search of available scientific literature and chemical databases has yielded no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the compound 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone.
While extensive spectroscopic information exists for structurally related compounds, including isomers of trifluoromethylacetophenone and molecules containing either the 4-cyanophenyl or the 3'-trifluoromethylphenyl moiety, data for the precise requested structure could not be located. This suggests that the compound may be novel, not yet synthesized, or its characterization data has not been published in publicly accessible resources.
Researchers and scientists seeking to work with this specific molecule would likely need to undertake its synthesis and subsequent full spectroscopic characterization. For reference and comparison, data on related precursor molecules and structural analogs are summarized below.
Spectroscopic Data of Related Compounds
For comparative purposes, spectroscopic information for precursor molecules and isomers, such as 3'-(trifluoromethyl)acetophenone and derivatives containing the 4-cyanophenyl group, is available. This data can serve as a valuable reference for researchers aiming to synthesize and identify this compound.
3'-(Trifluoromethyl)acetophenone
This commercially available precursor is well-characterized.
Table 1: Spectroscopic Data for 3'-(Trifluoromethyl)acetophenone
| Technique | Observed Data |
| ¹H NMR | Spectral data is available in various deuterated solvents. |
| ¹³C NMR | Characteristic peaks for the carbonyl, trifluoromethyl, and aromatic carbons have been assigned. |
| IR | Key stretches include those for the C=O and C-F bonds. |
| MS | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |
Note: Specific peak values and experimental conditions can be found in chemical supplier databases and literature.
Compounds Containing the 4-Cyanophenyl Moiety
Numerous compounds incorporating a 4-cyanophenyl group attached to a carbon framework have been synthesized and characterized. For instance, α-bromo-4-cyanoacetophenone is a known precursor in the synthesis of various heterocyclic compounds. The spectroscopic signatures of the 4-cyanophenyl group, particularly the nitrile stretch in the IR spectrum and the distinct aromatic proton and carbon signals in NMR, are well-documented.
Hypothetical Experimental Workflow
For researchers planning the synthesis and characterization of this compound, a general workflow can be proposed.
Caption: Proposed workflow for synthesis and characterization.
Conclusion
At present, a comprehensive technical guide on the spectroscopic data of this compound cannot be provided due to a lack of available information. The scientific community would benefit from the synthesis and detailed characterization of this compound to expand the library of well-documented chemical entities for potential applications in drug development and materials science. Researchers are encouraged to consult databases for information on related structures to aid in any future work on this specific molecule.
The Multifaceted Biological Activities of Trifluoromethylacetophenone Derivatives: A Technical Guide
Introduction: The incorporation of the trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethylacetophenone derivatives, a class of compounds featuring this key functional group, have emerged as versatile scaffolds exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current research on these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative biological data, and elucidated mechanisms of action are presented for researchers, scientists, and drug development professionals.
Anticancer Activity
Trifluoromethylacetophenone derivatives, particularly in the form of α-trifluoromethyl chalcones, have demonstrated significant potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those resistant to standard chemotherapies.
Quantitative Anticancer Data
The antiproliferative activity of several trifluoromethylacetophenone derivatives has been quantified, with IC50 values determined for a range of prostate cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation(s) |
| YS71 | α-Trifluoromethyl Chalcone | LNCaP (Androgen-sensitive) | 0.59 - 0.7 | [1][2] |
| YS71 | α-Trifluoromethyl Chalcone | PC-3 (Androgen-independent) | Not specified in abstract | [1][2] |
| YS71 | α-Trifluoromethyl Chalcone | DU145 (Androgen-independent) | Not specified in abstract | [1][2] |
| YS71 | α-Trifluoromethyl Chalcone | PC-3-TxR (Paclitaxel-resistant) | 0.35 | [2] |
| YS71 | α-Trifluoromethyl Chalcone | PC-3-TxR/CxR (Cabazitaxel-resistant) | 0.18 | [2] |
| YS71 | α-Trifluoromethyl Chalcone | DU145-TxR (Docetaxel-resistant) | 0.18 | [2] |
| YS71 | α-Trifluoromethyl Chalcone | DU145-TxR/CxR (Cabazitaxel-resistant) | 0.20 | [2] |
| Chalcone 2 | α-Trifluoromethyl Chalcone (4-NO2) | DU145 and PC-3 | < 0.2 | [3] |
| Chalcone 5 | α-Trifluoromethyl Chalcone (3,4-difluoro) | DU145 and PC-3 | < 0.2 | [3] |
| Chalcone 5 | α-Trifluoromethyl Chalcone (3,4-difluoro) | DU145/TxR | 0.14 - 0.28 | [3] |
Mechanism of Action: Induction of Apoptosis
The anticancer effect of α-trifluoromethyl chalcones like YS71 is primarily mediated through the induction of apoptosis.[1][2][4] Mechanistic studies have revealed that these compounds modulate the expression of key proteins involved in the apoptotic cascade. Specifically, treatment with YS71 leads to a dose-dependent decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, and a concurrent increase in the levels of pro-apoptotic proteins, cleaved caspase-3 and cleaved PARP.[1][2][4][5]
Experimental Protocol: MTT Proliferation Assay
The antiproliferative effects of trifluoromethylacetophenone derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
96-well flat-bottom microplates
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Trifluoromethylacetophenone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
Chalcone derivatives of trifluoromethylacetophenone have shown promising activity against a range of pathogenic bacteria and fungi. The inclusion of the trifluoromethyl group often enhances the lipophilicity of the chalcone scaffold, which may contribute to their potent antimicrobial properties.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The MIC values for several trifluoromethyl-substituted chalcones have been determined against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Citation(s) |
| Compound 13 | 2-CF3 Chalcone | Staphylococcus aureus | 15.6 | [6] |
| Compound 14 | 3-CF3 Chalcone | Staphylococcus aureus | 7.81 | [6] |
| Compound 15 | 4-CF3 Chalcone | Staphylococcus aureus | 31.25 | [6] |
| Compound 14 | 3-CF3 Chalcone | Streptococcus pneumoniae | 31.25 | [6] |
| Compound 13 | 2-CF3 Chalcone | Escherichia coli | 31.25 | [6] |
| Compound 15 | 4-CF3 Chalcone | Escherichia coli | 31.25 | [6] |
| Compound 13 | 2-CF3 Chalcone | Pseudomonas aeruginosa | 31.25 | [6] |
| Compound 14 | 3-CF3 Chalcone | Pseudomonas aeruginosa | 31.25 | [6] |
| Compound 13 | 2-CF3 Chalcone | Candida albicans | 15.6 | [6] |
| Compound 13 | 2-CF3 Chalcone | Candida parapsilosis | 15.6 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 2x concentrated test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a gradient of compound concentrations. Column 11 serves as a positive growth control (no compound), and column 12 as a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted inoculum to wells in columns 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Certain trifluoromethylacetophenone derivatives, including those based on curcumin and piperidone scaffolds, have been identified as potent anti-inflammatory agents. They act by inhibiting key inflammatory mediators and signaling pathways in immune cells such as macrophages.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often quantified by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Cell Line | Activity Measured | IC50 (µM) | Citation(s) |
| ortho-Trifluoromethoxy-substituted 4-piperidione curcumin derivative | RAW 264.7 | NO Production Inhibition | Not specified in abstract | [7][8] |
| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidone (Compound 16 ) | RAW 264.7 | NO Production Inhibition | Not specified in abstract | [9][10] |
Mechanism of Action: Inhibition of MAPK Signaling
The anti-inflammatory effects of these derivatives are linked to their ability to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. Upon stimulation by LPS, macrophages activate MAPK pathways (including p38, ERK, and JNK), leading to the activation of transcription factors like NF-κB. This results in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6). Trifluoromethyl-substituted curcumin and piperidone derivatives have been shown to inhibit the phosphorylation of p38 MAPK, thereby blocking the downstream inflammatory response.[7][10][11][12][13]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Enzyme Inhibition
The electrophilic nature of the ketone and the unique electronic properties of the trifluoromethyl group make these derivatives promising candidates for enzyme inhibitors. They have been shown to target various enzymes, including proteases, kinases, and monoamine oxidases.
Quantitative Enzyme Inhibition Data
The inhibitory potency of trifluoromethylacetophenone derivatives against several enzymes has been characterized by determining their IC50 or Ki values.
| Derivative Class | Target Enzyme | Inhibition Metric | Value | Citation(s) |
| Fluorobenzyloxy Chalcone (FBZ13) | Monoamine Oxidase B (MAO-B) | IC50 | 0.0053 µM | [14] |
| Fluorobenzyloxy Chalcone (FBZ6) | Monoamine Oxidase B (MAO-B) | IC50 | 0.023 µM | [14] |
| Trifluoromethyl–pyrazole–carboxamide (3b) | Cyclooxygenase-1 (COX-1) | IC50 | 0.46 µM | [4] |
| Trifluoromethyl–pyrazole–carboxamide (3g) | Cyclooxygenase-2 (COX-2) | IC50 | 2.65 µM | [4] |
| Aromatic Trifluoromethyl Ketone | Janus Kinase 3 (JAK3) | IC50 | Not specified in abstract | |
| Acetophenone derivatives (1j, 2e) | Monoamine Oxidase B (MAO-B) | IC50 | 12.9 nM, 11.7 nM | [11] |
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme.
Materials:
-
Purified enzyme
-
Specific substrate for the enzyme
-
Buffer solution appropriate for the enzyme assay
-
Test compound
-
96-well plate (UV-transparent or standard, depending on detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. This rate is proportional to the enzyme's activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
-
Synthesis
The most common method for synthesizing the chalcone derivatives of trifluoromethylacetophenone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted trifluoromethylacetophenone with a substituted aromatic aldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize a trifluoromethyl-substituted chalcone derivative.
Materials:
-
Substituted trifluoromethylacetophenone
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the trifluoromethylacetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise while stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours (4-24 hours). The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Often, the product will precipitate out of the solution as a solid.
-
Isolation: Pour the reaction mixture into cold water. Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Trifluoromethylacetophenone derivatives represent a privileged scaffold in modern drug discovery, demonstrating significant and varied biological activities. Their potent anticancer effects are mediated through the induction of apoptosis, while their anti-inflammatory properties stem from the inhibition of key signaling pathways like p38 MAPK. Furthermore, their efficacy as antimicrobial agents and specific enzyme inhibitors highlights their broad therapeutic potential. The straightforward synthesis, typically via Claisen-Schmidt condensation, allows for extensive structural diversification, enabling fine-tuning of activity and the development of new therapeutic leads. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to explore and exploit the promising biological activities of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on the synthesis of cyanophenyl ketones
An In-depth Technical Guide to the Synthesis of Cyanophenyl Ketones
Introduction
Cyanophenyl ketones are a class of organic compounds characterized by a ketone functional group and a cyano-substituted phenyl ring. These molecules serve as crucial intermediates and building blocks in the synthesis of a wide array of high-value compounds. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic properties of the cyano group and the reactivity of the ketone moiety can be leveraged to create complex molecular architectures. In pharmaceuticals, the nitrile group can act as a key binding element, a metabolic blocker, or a precursor to other functional groups like amines or carboxylic acids. This guide provides a comprehensive review of the primary synthetic methodologies for preparing cyanophenyl ketones, intended for researchers, scientists, and professionals in drug development.
Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring.[1][2] In the context of cyanophenyl ketone synthesis, this method typically involves the reaction of an aromatic substrate with a cyanobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion is generated, which then attacks the aromatic ring.[1] A key advantage is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution products.[2]
References
An In-Depth Technical Guide to 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a key chemical intermediate in the synthesis of the insecticide Metaflumizone. This document details its discovery and history, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of insecticide development.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the semicarbazone insecticide, Metaflumizone (CAS RN: 139968-49-3). Marketed for veterinary use against fleas and ticks, Metaflumizone functions by blocking sodium channels in insects, leading to paralysis and death. The target compound, this compound, also known as "Metaflumizone Ketone," serves as a crucial precursor in the manufacturing process of Metaflumizone.[1] Its history is not that of a standalone pharmacologically active agent but rather as a pivotal building block developed during the research and development of this commercial insecticide. A Chinese patent, CN101774951A, describes the synthesis of Metaflumizone through the condensation of 4-cyanobenzyl-3-trifluoromethylacetophenone with a hydrazide derivative, highlighting the compound's significance as a direct intermediate.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| CAS Number | 146653-56-7 | [3] |
| Molecular Formula | C₁₆H₁₀F₃NO | [3] |
| Molecular Weight | 289.25 g/mol | [3] |
| Appearance | Pale lemon/gold crystalline powder | [3] |
| Boiling Point (Predicted) | 384.4 ± 42.0 °C | [3] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-arylation of 3'-(trifluoromethyl)acetophenone. While a specific, publicly available, step-by-step protocol is not extensively documented, a plausible and effective method based on palladium-catalyzed cross-coupling reactions is detailed below. This protocol is derived from established methodologies for the α-arylation of ketones.
Reaction Scheme
The overall reaction involves the coupling of 3'-(trifluoromethyl)acetophenone with an activated 4-cyanophenyl source, such as 4-bromobenzonitrile, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%). The flask is then evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of nitrogen, add sodium tert-butoxide (1.5 equivalents), 4-bromobenzonitrile (1.2 equivalents), and anhydrous toluene. Stir the mixture at room temperature for 10 minutes.
-
Addition of Ketone: Add 3'-(trifluoromethyl)acetophenone (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Role in Metaflumizone Synthesis
As established, this compound is a key intermediate in the synthesis of the insecticide Metaflumizone. The final step in the synthesis of Metaflumizone involves the condensation of this ketone with a substituted hydrazine derivative.
Synthetic Pathway Diagram
The following diagram illustrates the synthetic pathway from the starting materials to this compound and its subsequent conversion to Metaflumizone.
References
An In-depth Technical Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical guide provides a detailed overview of the chemical properties, a proposed synthetic route, and key data for 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below, providing a quick reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₆H₁₀F₃NO |
| Molecular Weight | 289.25 g/mol |
| Empirical Formula (Hill Notation) | C16H10F3NO |
| InChI Key | CMHGFDOROXXOOB-UHFFFAOYSA-N |
| Physical Form | Solid |
Proposed Synthesis Protocol
Step 1: Friedel-Crafts Acylation to Synthesize 3'-(Trifluoromethyl)acetophenone
This initial step aims to produce the acetophenone intermediate.
-
Reactants: 3-(Trifluoromethyl)benzene and an acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).
-
Solvent: An inert solvent like dichloromethane or nitrobenzene.
-
Procedure:
-
To a cooled solution of 3-(trifluoromethyl)benzene and the Lewis acid catalyst in the chosen solvent, the acetylating agent is added dropwise while maintaining a low temperature to control the reaction's exothermicity.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
The reaction is then quenched by carefully pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl) to decompose the catalyst complex.
-
The organic layer is separated, washed with a neutral-izing agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude 3'-(trifluoromethyl)acetophenone can be purified by distillation or column chromatography.
-
Step 2: Nucleophilic Substitution to Yield this compound
This step involves the alpha-bromination of the acetophenone intermediate followed by substitution with 4-cyanophenylacetonitrile.
-
Reactants: 3'-(Trifluoromethyl)acetophenone, a brominating agent (e.g., N-Bromosuccinimide), and 4-cyanophenylacetonitrile.
-
Initiator: A radical initiator such as benzoyl peroxide.
-
Base: A non-nucleophilic base like potassium carbonate.
-
Solvent: A suitable organic solvent such as acetonitrile.
-
Procedure:
-
3'-(Trifluoromethyl)acetophenone is reacted with the brominating agent and a radical initiator in a suitable solvent under reflux to yield the alpha-bromo intermediate.
-
In a separate flask, 4-cyanophenylacetonitrile is treated with a base to generate the corresponding carbanion.
-
The alpha-bromo intermediate is then added to the carbanion solution, and the mixture is stirred, likely with heating, to facilitate the nucleophilic substitution.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified using techniques such as recrystallization or column chromatography.
-
Visualized Experimental Workflow
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Theoretical Analysis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE: A Technical Guide for Drug Development Professionals
Disclaimer: As of the latest literature search, specific theoretical studies on 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone are not publicly available. The following guide is a comprehensive, illustrative framework based on established computational methodologies and data from structurally analogous compounds, including substituted acetophenones and molecules containing cyanophenyl and trifluoromethylphenyl moieties. This document serves to demonstrate the robust theoretical analyses that would be applied to the target molecule to elucidate its physicochemical properties and potential as a drug candidate.
Abstract
Substituted acetophenones are a cornerstone in medicinal chemistry, with functionalities like the trifluoromethyl (-CF3) and cyano (-CN) groups being pivotal in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group is known to enhance metabolic stability and lipophilicity, while the -CN group can act as a key hydrogen bond acceptor. This technical guide outlines a comprehensive theoretical study of this compound, leveraging Density Functional Theory (DFT) and other computational methods to predict its structural, electronic, and spectroscopic properties. Detailed computational protocols, tabulated quantitative data, and workflow visualizations are provided to offer a thorough understanding of the molecule's characteristics for researchers, scientists, and drug development professionals.
Introduction
The rational design of novel therapeutics increasingly relies on computational chemistry to predict molecular properties and guide synthesis and testing.[1] this compound combines several key pharmacophores: an acetophenone core, a cyanophenyl ring, and a trifluoromethyl-substituted phenyl ring. Understanding the interplay of these groups is crucial for predicting the molecule's behavior in biological systems.
Quantum chemical calculations, particularly DFT, provide a powerful means to investigate molecules at the atomic level.[1] These methods allow for the detailed analysis of molecular geometry, electronic structure (such as frontier molecular orbitals), and vibrational frequencies.[2] This guide presents a hypothetical but representative theoretical analysis of the title compound, demonstrating a standard workflow for in silico characterization.
Computational Protocols
The theoretical data presented herein is based on protocols commonly applied to similar aromatic ketones and substituted phenyl compounds.[2][3]
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound would first be optimized to find its lowest energy conformation. This is typically performed using DFT with a hybrid functional, such as B3LYP, which provides a good balance of accuracy and computational cost.[2][3] Standard Pople-style basis sets like 6-311++G(d,p) are employed, including diffuse and polarization functions to accurately describe the electron distribution, especially around the electronegative nitrogen and fluorine atoms.[4]
Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[2]
Electronic Structure Analysis
The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.[2] Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties.[5]
Molecular Electrostatic Potential (MEP)
The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding and receptor binding.[6]
Molecular Docking
To explore the potential biological activity, molecular docking simulations would be performed. This involves docking the optimized structure of this compound into the active site of a relevant biological target. These simulations predict the preferred binding orientation and affinity, providing a basis for understanding structure-activity relationships.[3]
Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols. The values are illustrative and derived from published data on analogous structures.
Table 1: Optimized Geometrical Parameters (Illustrative)
Based on DFT/B3LYP/6-311++G(d,p) calculations on similar structures.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=O | 1.23 |
| C-C (keto-phenyl) | 1.49 | |
| C≡N | 1.16 | |
| C-CF3 | 1.48 | |
| Bond Angles (°) | C-C(O)-C | 119.5 |
| Phenyl-C≡N | 179.2 | |
| Dihedral Angles (°) | Phenyl-C(O)-C-Phenyl | 45.8 |
Table 2: Key Electronic Properties (Illustrative)
Based on DFT/B3LYP/6-311++G(d,p) calculations.
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.3 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 2.2 eV |
Visualization of Workflows and Relationships
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound.
Caption: A standard workflow for the in silico characterization of a novel drug candidate.
Relationship of Molecular Properties
The diagram below outlines the logical relationships between the calculated quantum chemical properties and their implications for drug development.
Caption: Interrelation of theoretical properties and their impact on drug-like characteristics.
Conclusion
While direct experimental or theoretical data for this compound is currently lacking in the public domain, this guide demonstrates a robust and well-established computational framework for its comprehensive analysis. The application of DFT and related methods, as outlined, would provide critical insights into its geometric, electronic, and potential biological properties. Such theoretical studies are an indispensable component of modern drug discovery, enabling a rational, hypothesis-driven approach to the design of new and effective therapeutic agents. The illustrative data and workflows presented here serve as a blueprint for the future theoretical investigation of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone is a substituted acetophenone derivative. Molecules of this class are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks for more complex structures. This document provides a detailed two-step protocol for the synthesis of this target compound, commencing with the preparation of the key intermediate, 3'-trifluoromethylacetophenone, followed by a palladium-catalyzed α-arylation.
Part 1: Synthesis of 3'-Trifluoromethylacetophenone
This initial step focuses on the synthesis of the acetophenone core. Several methods have been reported for this transformation. One common and effective method involves the diazotization of 3-trifluoromethylaniline followed by a coupling reaction. Another scalable approach is the direct acylation of trifluoromethylbenzene.
Quantitative Data Summary for Synthesis of 3'-Trifluoromethylacetophenone
| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| Diazotization-Coupling | 3-Trifluoromethylaniline | HBr, NaNO₂, Acetaldoxime, CuSO₄·5H₂O | ~48 | N/A | [1] |
| Friedel-Crafts Acylation Variant | Trifluoromethylbenzene | Acetic acid, Tetrabutylammonium bromide, Sodium tert-butoxide | 96.3 | 99.6 | [2] |
| Grignard Reaction | 3-Bromobenzotrifluoride | Mg, THF, Acetyl chloride | 77.4 | 96 | [3] |
Experimental Protocol: Synthesis of 3'-Trifluoromethylacetophenone via Diazotization-Coupling
This protocol is adapted from a reported procedure and provides a reliable method for lab-scale synthesis.[1]
Materials:
-
3-Trifluoromethylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Acetaldoxime
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
-
Nitrogen gas
Equipment:
-
Multi-neck round-bottom flask
-
Stirring apparatus
-
Cooling bath
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Diazotization:
-
In a multi-neck flask under a nitrogen atmosphere, charge 297 g of water and 246 g of 48% hydrobromic acid.
-
Add 80 g of 3-trifluoromethylaniline to the stirred solution.
-
Cool the resulting suspension to -6 °C using a cooling bath.
-
Prepare a solution of 37 g of sodium nitrite in 78 g of water.
-
Add the sodium nitrite solution dropwise to the suspension over 30 minutes, maintaining the temperature at -6 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 6 g of copper (II) sulfate pentahydrate in 26 g of water.
-
At 30 °C, meter the previously prepared diazonium salt solution into the copper sulfate solution.
-
Add this mixture dropwise over 1.5 hours to a flask containing 45 g of acetaldoxime. Control the temperature to not exceed 40 °C.
-
-
Hydrolysis and Isolation:
-
After the addition is complete, heat the reaction mixture to 100 °C.
-
The crude product is then distilled off with water.
-
Separate the aqueous layer from the distillate.
-
The crude organic product is then purified by fractional distillation to yield 3'-trifluoromethylacetophenone.
-
Part 2: Synthesis of this compound
This second step involves the palladium-catalyzed α-arylation of the synthesized 3'-trifluoromethylacetophenone with 4-cyanophenyl bromide. This reaction forms the target carbon-carbon bond.
Quantitative Data Summary for α-Arylation
| Substrate 1 | Substrate 2 | Catalyst/Ligand System | Base | Solvent | Target Yield (%) |
| 3'-Trifluoromethylacetophenone | 4-Cyanophenyl bromide | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 70-85 |
Note: The target yield is an estimate based on similar palladium-catalyzed α-arylation reactions of ketones.[4][5]
Experimental Protocol: α-Arylation of 3'-Trifluoromethylacetophenone
This protocol is a representative procedure based on established methods for palladium-catalyzed α-arylation of ketones.[4][5]
Materials:
-
3'-Trifluoromethylacetophenone
-
4-Cyanophenyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (manifold or balloon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add 3'-trifluoromethylacetophenone (1.0 eq) and 4-cyanophenyl bromide (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe.
-
Add sodium tert-butoxide (1.4 eq) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to afford the final product, this compound.
-
Visualizations
Synthesis Workflow
Caption: Overall two-step synthesis workflow.
Potential Mechanism of Action: Kinase Inhibition
Acetophenone derivatives are often investigated as kinase inhibitors in drug discovery. The following diagram illustrates a generic signaling pathway where such a compound might act.
Caption: Potential role as a kinase inhibitor.
References
- 1. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 2. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages findings from structurally related compounds to project its likely biological activities, suggest relevant screening protocols, and provide detailed experimental methodologies. The primary focus is on its potential as an anticancer agent, specifically as a kinase inhibitor. All presented data are representative examples derived from analogous compounds in the scientific literature and should be considered as a guide for initiating research on this molecule.
Potential Applications in Medicinal Chemistry
The chemical scaffold of this compound, featuring a cyanophenyl group and a trifluoromethylated phenyl ring linked by a ketone, suggests several potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the cyanophenyl moiety is a common feature in various enzyme inhibitors.[1] Based on the activities of structurally analogous compounds, this molecule is a promising candidate for investigation in the following areas:
-
Anticancer Drug Discovery: Many kinase inhibitors and other anticancer agents incorporate cyanophenyl and trifluoromethylphenyl motifs. These groups can contribute to binding affinity and selectivity for various cancer-related targets.
-
Enzyme Inhibition: The electrophilic ketone and the overall electronic profile of the molecule suggest potential inhibitory activity against a range of enzymes, including but not limited to kinases, esterases, and phospholipases.[2][3]
-
Chemical Probe Development: As a small molecule with potential biological activity, it could be developed into a chemical probe to study specific biological pathways.
Postulated Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound is the inhibition of protein kinases. Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.[4][5] The molecule's structure could allow it to bind to the ATP-binding pocket of certain kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-arylacetophenones can be achieved through various methods, including the hydrobromination and oxy-isomerization of (o-arylethynyl)benzyl alcohols or Grignard reactions.[6][7][8] A plausible synthetic route is outlined below.
Protocol:
-
Reaction Setup: To a solution of 3-trifluoromethylbenzoyl chloride (1.0 eq) in anhydrous THF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Addition of Reagent: Slowly add a solution of 4-cyanophenylzinc chloride (1.1 eq) in THF to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
In Vitro Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the compound on cancer cell lines, a standard MTT assay can be performed.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
A luminescent-based assay such as the ADP-Glo™ Kinase Assay can be used to determine the compound's inhibitory activity against a specific kinase.[4][11]
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its substrate, ATP, and serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data based on published results for structurally similar compounds. These values should serve as a benchmark for initial experiments.
Table 1: In Vitro Cytotoxicity Data (IC50 values in µM)
| Cell Line | Compound A (Cyanophenyl derivative) | Compound B (Trifluoromethylphenyl derivative) | This compound (Projected) |
| MCF-7 (Breast Cancer) | 5.2 | 8.1 | 2.5 - 10 |
| HCT116 (Colon Cancer) | 7.8 | 12.5 | 5.0 - 15 |
| A549 (Lung Cancer) | 10.1 | 15.3 | 8.0 - 20 |
Table 2: In Vitro Kinase Inhibition Data (IC50 values in nM)
| Kinase Target | Compound C (Related Kinase Inhibitor) | This compound (Projected) |
| RAF Kinase | 50 | 20 - 100 |
| MEK Kinase | 150 | 100 - 500 |
| ERK Kinase | >1000 | >1000 |
Conclusion
While direct experimental data for this compound is not yet available in the public domain, analysis of its structural components strongly suggests its potential as a valuable molecule in medicinal chemistry, particularly in the development of novel anticancer agents. The provided protocols and projected data offer a solid foundation for researchers to initiate the synthesis, characterization, and biological evaluation of this promising compound. Further studies are warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone as a key intermediate in the synthesis of the semicarbazone insecticide, Metaflumizone. Detailed protocols, quantitative data on the efficacy of the final product, and diagrams illustrating the synthetic workflow and biological mechanism of action are provided.
Introduction
This compound (CAS No. 146653-56-7) is a substituted acetophenone derivative that serves as a crucial building block in the synthesis of biologically active compounds. Its chemical structure, featuring a cyanophenyl group and a trifluoromethylphenyl moiety, makes it a valuable precursor for the construction of complex molecules with insecticidal properties. This document outlines its primary application as an intermediate in the synthesis of Metaflumizone, a broad-spectrum insecticide.
Application: Synthesis of the Insecticide Metaflumizone
This compound is a key starting material for the synthesis of Metaflumizone. Metaflumizone is a semicarbazone insecticide that acts as a sodium channel blocker in insects, leading to paralysis and death.[1][2][3] The synthesis involves a condensation reaction between the acetophenone intermediate and a substituted hydrazine derivative.
Synthetic Scheme
The overall synthetic transformation involves the reaction of this compound with a hydrazine derivative to form the corresponding semicarbazone, Metaflumizone.
Caption: Synthetic pathway for Metaflumizone.
Experimental Protocols
Protocol 1: Synthesis of Metaflumizone
This protocol is adapted from a patented synthetic method for Metaflumizone.[4]
Materials:
-
This compound (also referred to as 4-cyanobenzyl-3-trifluoromethylacetophenone)
-
p-Trifluoromethoxyphenylaminohydrazide (4-(trifluoromethoxy)phenylhydrazine-1-carboxamide)
-
p-Toluenesulfonic acid
-
Methanol or Tetrahydrofuran (THF)
-
Ice water
Procedure:
-
To a 1-liter two-necked flask, add 57.8 g of this compound and 54 g of p-trifluoromethoxyphenylaminohydrazide.
-
Add 300 ml of methanol (or THF) to the flask and stir the mixture.
-
Add 11.4 g of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 60°C and maintain this temperature while stirring for 8 hours.
-
After 8 hours, cool the reaction mixture and pour it into ice water with stirring.
-
A white solid will precipitate. Filter the solid and wash it with water.
-
The resulting white solid is Metaflumizone. The reported yield is approximately 85% (86.02 g).[4]
Quantitative Data: Efficacy of Metaflumizone
The final product, Metaflumizone, has been extensively studied for its insecticidal activity against a variety of pests. The following tables summarize its efficacy.
Table 1: Laboratory Bioassay Data for Metaflumizone
| Target Pest Species | Bioassay Type | Concentration / Dose | Mortality (%) | Exposure Time | Reference |
| Linepithema humile (Argentine ant) | Honey/water bait | 0.05% | 100% | 4-5 days | [5] |
| Pogonomyrmex occidentalis (Harvester ant) | Honey/water bait | 0.5% | >90% | 5 days | [5] |
| Subterranean Termites | Commercial Bait | 0.3% | >80% | 5 days | [5][6] |
| Subterranean Termites | Commercial Bait | 0.3% | 100% | 11 days | [5][6] |
Table 2: Field Trial Data for Metaflumizone
| Target Pest Species | Bait Type | Active Ingredient (%) | % Control (Days After Treatment) | Location | Reference |
| Solenopsis invicta (Red imported fire ant) | Granular Bait | 0.063% | ~80% (7 DAT) | Mississippi | [7] |
| Tapinoma nigerrium | Gel Bait | 0.25% | ≥ 80% (3 DAT), > 80% (7 DAT), > 80% (14 DAT) | Spain | [7] |
Mechanism of Action: Sodium Channel Blockade
Metaflumizone exerts its insecticidal effect through a specific mode of action on the insect nervous system.
Caption: Mode of action of Metaflumizone on insect nerve cells.
Metaflumizone is a state-dependent blocker of voltage-gated sodium channels in insects.[3][8] It binds preferentially to the inactivated state of the sodium channel, preventing the influx of sodium ions that are necessary for the propagation of nerve impulses.[8][9] This disruption of the nervous system leads to a "relaxed" or flaccid paralysis, cessation of feeding, and ultimately, the death of the insect.[1][3][5] This unique mode of action means there is no known cross-resistance with other classes of insecticides such as carbamates, organophosphates, or pyrethroids.[4][5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metaflumizone is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101774951A - Metaflumizone synthesis method - Google Patents [patents.google.com]
- 5. littlefireants.com [littlefireants.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Method for the Quantification of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
Abstract
This application note details a proposed analytical High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This document provides a comprehensive protocol, including instrument conditions, sample preparation, and system suitability requirements, intended for use by researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various stages of drug discovery and manufacturing. This document presents a starting HPLC method suitable for further validation. The method is designed to be specific, accurate, and precise for the intended analyte.
Experimental
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade trifluoroacetic acid (TFA).
-
Standard: A reference standard of this compound of known purity.
A summary of the proposed HPLC method conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
Method Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Section 2.2.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed ready for analysis if the SST parameters are met (see Table 2).
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak area of the analyte and calculate the concentration based on the calibration curve generated from the working standard solutions.
Results and Discussion
The following table summarizes the typical system suitability results for the proposed method.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | RSD ≤ 2.0% | ~8.5 min |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Repeatability (RSD%) | RSD ≤ 2.0% | < 1.0% |
The following table presents illustrative data for key validation parameters of the method.
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity | 1 - 100 | R² > 0.999 |
| Accuracy (%) | 50, 80, 100 | 98.0 - 102.0% Recovery |
| Precision (RSD%) | 50 | Intraday: < 1.5%, Interday: < 2.0% |
| LOD (µg/mL) | - | ~0.3 |
| LOQ (µg/mL) | - | ~1.0 |
Diagrams
Caption: Workflow for HPLC analysis of the target compound.
Conclusion
The proposed reversed-phase HPLC method provides a solid starting point for the reliable quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. It is recommended that this method be fully validated according to ICH guidelines or internal standard operating procedures before its implementation for routine analysis.
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a key intermediate in pharmaceutical development. The described two-step synthetic pathway is designed for scalability, focusing on process efficiency, yield optimization, and safety considerations. Detailed experimental protocols for the preparation of the acyl chloride intermediate and the subsequent Friedel-Crafts acylation are provided, along with quantitative data and process visualizations to aid in successful scale-up.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The efficient and scalable synthesis of this molecule is crucial for advancing research and enabling commercial production. This application note outlines a robust two-step synthesis commencing from commercially available starting materials: 3-(trifluoromethyl)benzoic acid and 4-cyanophenylacetic acid. The chosen synthetic route, involving the formation of an acyl chloride followed by a Friedel-Crafts acylation, is a well-established and industrially applicable method for the preparation of aryl ketones.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride: 3-(Trifluoromethyl)benzoic acid is converted to its corresponding acyl chloride using thionyl chloride. This is a standard and high-yielding reaction.
-
Step 2: Friedel-Crafts Acylation: The synthesized 3-(trifluoromethyl)benzoyl chloride is reacted with 4-cyanophenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed large-scale synthesis.
| Compound | Molecular Weight ( g/mol ) | Step 1: Reagents | Molar Equiv. | Step 2: Reagents | Molar Equiv. |
| 3-(Trifluoromethyl)benzoic acid | 190.12 | 1.0 | |||
| Thionyl Chloride | 118.97 | 1.2 | |||
| 3-(Trifluoromethyl)benzoyl chloride | 208.56 | 1.0 | |||
| 4-Cyanophenylacetic acid | 161.16 | 1.0 | |||
| Aluminum Chloride (AlCl₃) | 133.34 | 2.2 | |||
| This compound | 303.26 | Product |
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-(Trifluoromethyl)benzoyl chloride
Materials:
-
3-(Trifluoromethyl)benzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)[1]
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Scrubber system for acidic gases (NaOH solution)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen. Anhydrous toluene is charged to the reactor.
-
Reagent Addition: 3-(Trifluoromethyl)benzoic acid is added to the toluene with stirring. A catalytic amount of DMF is then added.
-
Thionyl Chloride Addition: Thionyl chloride is added dropwise from the addition funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. The off-gases (HCl and SO₂) are directed to a scrubber.[2][3]
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90°C) and maintained for 2-4 hours, or until the reaction is complete as monitored by in-process controls (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch).
-
Work-up and Purification: The reaction mixture is cooled to room temperature. Excess thionyl chloride and toluene are removed by vacuum distillation. The resulting crude 3-(trifluoromethyl)benzoyl chloride is then purified by fractional vacuum distillation to yield a colorless liquid.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2][6]
-
The reaction generates toxic gases (HCl and SO₂), which must be neutralized using a scrubber.
Step 2: Large-Scale Friedel-Crafts Acylation
Materials:
-
3-(Trifluoromethyl)benzoyl chloride (1.0 equiv)
-
4-Cyanophenylacetic acid (1.0 equiv)
-
Aluminum chloride (AlCl₃), anhydrous (2.2 equiv)[7]
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Ethyl acetate
-
Brine solution
Equipment:
-
Large-scale glass reactor with overhead stirrer and cooling capabilities
-
Powder addition funnel
-
Separatory funnel for work-up
Procedure:
-
Reactor Setup: The reactor is dried and purged with nitrogen. Anhydrous 1,2-dichloroethane is charged to the reactor and cooled to 0-5°C.
-
Formation of the Acylium Ion Complex: Anhydrous aluminum chloride is added portion-wise to the cold solvent with vigorous stirring. 3-(Trifluoromethyl)benzoyl chloride is then added dropwise, maintaining the temperature between 0-5°C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.[8][9]
-
Substrate Addition: A solution of 4-cyanophenylacetic acid in anhydrous 1,2-dichloroethane is added slowly to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by HPLC or TLC.
-
Quenching: The reaction mixture is cooled in an ice bath. The mixture is then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction and Work-up: The organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product as a solid.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Proposed Reaction Mechanism for Friedel-Crafts Acylation
Caption: Proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation step.
References
- 1. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-cyanophenyl)-3'-trifluoromethylacetophenone is a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group and a cyano moiety, makes it an interesting scaffold for the development of novel therapeutic agents and functional materials. This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of this compound via a palladium-catalyzed α-arylation of 3'-trifluoromethylacetophenone.
Reaction Mechanism: Palladium-Catalyzed α-Arylation of Ketones
The formation of this compound can be efficiently achieved through a palladium-catalyzed α-arylation of a ketone. This reaction creates a carbon-carbon bond between the α-carbon of the ketone and an aryl halide. The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving a palladium(0) species.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (4-cyanophenyl bromide) to form an arylpalladium(II) halide intermediate.
-
Enolate Formation and Transmetalation: A strong base deprotonates the α-carbon of the ketone (3'-trifluoromethylacetophenone) to form an enolate. This enolate then displaces the halide on the palladium complex in a transmetalation step, forming an arylpalladium(II) enolate complex.
-
Reductive Elimination: The arylpalladium(II) enolate intermediate undergoes reductive elimination to form the desired α-aryl ketone product, this compound, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of a ketone.
Caption: General experimental workflow for the synthesis.
Experimental Protocols
This protocol is a representative method for the palladium-catalyzed α-arylation of 3'-trifluoromethylacetophenone with 4-cyanophenyl bromide. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
3'-Trifluoromethylacetophenone
-
4-Cyanophenyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Addition of Reactants: Add anhydrous toluene to the flask, followed by 3'-trifluoromethylacetophenone (1.0 equivalent) and 4-cyanophenyl bromide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the product and concentrate them to obtain this compound as a solid. Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize typical quantitative data for palladium-catalyzed α-arylation reactions of acetophenone derivatives, which can be used as a reference for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant 1 | 3'-Trifluoromethylacetophenone |
| Reactant 2 | 4-Cyanophenyl bromide |
| Catalyst | Palladium(II) acetate |
| Ligand | XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Table 2: Stoichiometry and Yields (Representative)
| Reagent | Molar Equivalents | Catalyst Loading (mol%) | Typical Yield (%) |
| 3'-Trifluoromethylacetophenone | 1.0 | - | - |
| 4-Cyanophenyl bromide | 1.2 | - | - |
| Palladium(II) acetate | - | 1-2 | - |
| XPhos | - | 2-4 | - |
| Sodium tert-butoxide | 1.5-2.0 | - | - |
| Product | - | - | 70-90 |
Note: Yields are highly dependent on the specific reaction conditions and may require optimization.
Table 3: Spectroscopic Data (Expected)
| Technique | Key Signals |
| ¹H NMR | Aromatic protons, methylene protons (CH₂) |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, trifluoromethyl carbon, cyano carbon |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1690 (C=O stretch) |
| MS (m/z) | Molecular ion peak corresponding to C₁₆H₁₀F₃NO |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
safe handling and storage procedures for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE was found. The following safety and handling procedures are based on information for structurally similar compounds, including various trifluoromethylacetophenone and cyanophenyl derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C16H10F3NO | [5] |
| Molecular Weight | 289.25 g/mol | [5] |
| Appearance | Not specified (likely a solid) | |
| Odor | No information available | [3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No information available (low water solubility is likely) | [3] |
| Flash Point | Not applicable | [6] |
Handling and Storage
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.
3.3. Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames.[7]
3.4. Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Strong oxidizing agents, reducing agents.[4][7]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Disposal Considerations
-
Dispose of this chemical in accordance with all applicable federal, state, and local regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
-
Contaminated packaging should be disposed of as unused product.
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 289.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles) and perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Tare a clean, empty microcentrifuge tube or vial on the analytical balance. Carefully weigh out 2.89 mg of this compound into the tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
Visualizations
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 146653-56-7 [chemicalbook.com]
- 6. 2-(4-cyanophenyl)-3′-trifluoromethylacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Trifluoromethylphenyl Derivatives in Agrochemical Research
Introduction
While specific research on 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE in the agrochemical context is not publicly available, the core structural motifs—a trifluoromethyl group and a phenyl ring—are hallmarks of many modern agrochemicals. The trifluoromethyl (-CF3) group, in particular, is instrumental in enhancing the efficacy and stability of pesticides and herbicides.[1] This document provides an overview of the application and study of trifluoromethylphenyl derivatives in agrochemical research, drawing on established examples and general methodologies.
The incorporation of a trifluoromethyl group into a phenyl ring can significantly influence a molecule's biological activity, environmental persistence, and metabolic profile.[1] These characteristics make trifluoromethylphenyl compounds a subject of ongoing interest in the development of new crop protection agents. The -CF3 group can improve the lipophilicity of agrochemicals, which is crucial for their ability to penetrate target pests or weeds, leading to more effective application and potentially lower dosage rates.[1]
Key Applications and Mechanisms of Action
Trifluoromethylphenyl derivatives are utilized in a variety of agrochemicals, including herbicides, insecticides, and fungicides.[2][3] Their modes of action are diverse and target various biological pathways essential for the survival of weeds, insects, and fungal pathogens.
For instance, in herbicides, these compounds can inhibit critical plant enzymes. A significant area of research is the development of herbicides that target amino acid biosynthesis pathways, which are present in plants but not in mammals, offering a degree of safety.[4] The diaminopimelate (DAP) pathway, responsible for lysine biosynthesis, is one such target.[5] Herbicides containing the trifluoromethylphenyl moiety might be designed to inhibit key enzymes in this or other vital metabolic pathways.[4][5]
Another common target for herbicides is the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[6] Flazasulfuron, a sulfonylurea herbicide containing a trifluoromethylpyridine ring (a related structure), is a potent ALS inhibitor.[7][8] Similarly, 4-hydroxyphenylpyruvate dioxygenase (HPPD) is another well-established target for bleaching herbicides.[9]
In insecticides, the trifluoromethylphenyl group can contribute to potent activity against a range of pests. For example, some insecticides with this moiety function as insect growth regulators by interfering with chitin synthesis, a vital component of the insect exoskeleton.[6]
Data Presentation: Efficacy of Representative Trifluoromethyl-Containing Agrochemicals
The following table summarizes efficacy data for several well-known agrochemicals that contain a trifluoromethylphenyl or a related trifluoromethyl-heterocyclic moiety. This data illustrates the potent biological activity conferred by the trifluoromethyl group.
| Agrochemical | Type | Target Organism(s) | Efficacy Data |
| Trifluralin | Herbicide | Annual grasses and broadleaf weeds | Oral LD50 (rat): >5000 mg/kg[6] |
| Freshwater fish (Oncorhynchus mykiss) | 96-hour LC50: 41 µg/L[6] | ||
| Freshwater crustaceans (Daphnia) | 48-hour LC50: 0.5 - 0.6 mg/L[6] | ||
| Chlorfluazuron | Insecticide | Insect larvae | Disrupts molting by inhibiting chitin synthesis[6] |
| Pyroxsulam | Herbicide | Grass and broadleaf weeds | Inhibits acetolactate synthase (ALS)[6] |
| Flonicamid | Insecticide | Aphids and other sucking insects | Acts on the chordotonal organs of insects[6] |
| Fipronil | Insecticide | Wide range of insect pests | Blocks GABA-gated chloride channels[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of novel agrochemicals are often proprietary. However, general methodologies can be outlined based on published research. The following protocols describe the synthesis of representative trifluoromethyl-containing agrochemicals.
Protocol 1: General Synthesis of a Trifluoromethylphenyl-Containing Herbicide
This protocol provides a generalized workflow for the synthesis of a hypothetical trifluoromethylphenyl-containing herbicide, drawing on principles from published synthetic routes.
-
Objective: To synthesize a novel herbicide candidate incorporating a trifluoromethylphenyl moiety.
-
Materials:
-
3'-(Trifluoromethyl)acetophenone (or a related precursor)[1]
-
A suitable coupling partner (e.g., a substituted phenol or aniline)
-
Appropriate solvents (e.g., toluene, DMF)
-
Catalysts (e.g., palladium-based for cross-coupling reactions)
-
Bases (e.g., potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
-
-
Procedure:
-
Starting Material Preparation: Begin with a commercially available or synthesized trifluoromethylphenyl precursor, such as 3'-(trifluoromethyl)acetophenone.[1]
-
Coupling Reaction: In a reaction vessel, dissolve the trifluoromethylphenyl precursor and the coupling partner in a suitable solvent.
-
Add the catalyst and base to the reaction mixture.
-
Heat the mixture to the appropriate temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for testing the inhibitory activity of a newly synthesized compound against a target enzyme, such as acetolactate synthase (ALS).
-
Objective: To determine the in vitro inhibitory activity of a candidate herbicide against a target plant enzyme.
-
Materials:
-
Purified target enzyme (e.g., ALS)
-
Substrate for the enzyme
-
Synthesized inhibitor compound
-
Buffer solution
-
Microplate reader
-
Control inhibitor (e.g., a commercial herbicide)
-
-
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor compound in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the buffer, enzyme, and varying concentrations of the inhibitor compound.
-
Include positive controls (with a known inhibitor) and negative controls (without any inhibitor).
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme for a specific period.
-
Measure Activity: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., colorimetric or fluorometric) with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Diagram 1: Generalized Workflow for Novel Herbicide Discovery
Caption: A simplified workflow for the discovery and development of a new herbicide.
Diagram 2: Proposed Inhibitory Action on a Plant Metabolic Pathway
Caption: Inhibition of a key enzyme in a plant's amino acid synthesis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Researchers discover natural product that could lead to new class of commercial herbicide | EurekAlert! [eurekalert.org]
- 5. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-(4-Cyanophenyl)-3'-Trifluoromethylacetophenone for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the chemical derivatization of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a scaffold with potential for biological activity. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyanophenyl moiety offers a site for further chemical modification.[1] Derivatization of the acetophenone's α-carbon and carbonyl group can lead to a diverse library of compounds for screening in various bioassays. The following protocols detail the synthesis of chalcone and hydrazone derivatives and outline procedures for evaluating their potential anticancer and antimicrobial activities.
Derivatization Strategies
The chemical structure of this compound offers several avenues for derivatization. The most accessible approaches involve reactions at the acetyl group.
-
Claisen-Schmidt Condensation to Synthesize Chalcones: This reaction involves the base-catalyzed condensation of the acetophenone with an aromatic aldehyde to form a chalcone derivative. Chalcones are known to exhibit a wide range of biological activities.
-
Condensation with Hydrazines to Synthesize Hydrazones: The carbonyl group of the acetophenone can react with hydrazine or its derivatives to form hydrazones, another class of compounds with significant pharmacological potential.
Experimental Protocols
Synthesis of Chalcone Derivatives (General Procedure)
-
Dissolution: Dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Base Catalysis: Add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide, dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Precipitation and Filtration: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Washing and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a desiccator.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
Synthesis of Hydrazone Derivatives (General Procedure)
-
Dissolution: Dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Hydrazine: Add 1.2 equivalents of the desired hydrazine or hydrazide derivative to the solution.
-
Acid Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone derivative will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Drying and Purification: Dry the product and, if necessary, recrystallize from a suitable solvent like ethanol to achieve high purity.[2]
Bioassay Protocols
Anticancer Activity: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO and dilute them to various concentrations with cell culture medium. Treat the cells with these different concentrations and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation
Table 1: Representative Biological Activity Data of this compound Derivatives
| Compound ID | Derivative Type | R-Group | Anticancer IC50 (µM) - MCF-7 | Antimicrobial MIC (µg/mL) - S. aureus |
| CPTA-01 | Chalcone | 4-Hydroxy | 12.5 | 32 |
| CPTA-02 | Chalcone | 4-Methoxy | 25.1 | 64 |
| CPTA-03 | Chalcone | 4-Chloro | 8.7 | 16 |
| CPTA-04 | Hydrazone | -H | 35.2 | >128 |
| CPTA-05 | Hydrazone | -C(=O)Ph | 18.9 | 64 |
| Doxorubicin | (Control) | N/A | 0.8 | N/A |
| Vancomycin | (Control) | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of novel derivatives.
Caption: Hypothetical signaling pathway (MAPK) potentially targeted by synthesized derivatives.
References
Troubleshooting & Optimization
common side products in the synthesis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. The guidance focuses on the common challenges and side products encountered during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this biaryl ketone is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the target molecule, this would typically involve the reaction of 4-cyanophenylboronic acid with 2-bromo-3'-trifluoromethylacetophenone or, alternatively, 2-(4-cyanophenyl)boronic acid with a suitable 3'-trifluoromethylacetophenone halide.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products in the Suzuki-Miyaura synthesis of this compound are typically:
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Homocoupling of the boronic acid: This results in the formation of 4,4'-dicyanobiphenyl.
-
Homocoupling of the aryl halide: This leads to the formation of a dimer of the 2-halo-3'-trifluoromethylacetophenone starting material.
-
Dehalogenation of the aryl halide: This side reaction produces 3'-trifluoromethylacetophenone.
-
Protodeboronation of the boronic acid: This results in the formation of benzonitrile from 4-cyanophenylboronic acid.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation often involves careful optimization of reaction conditions. Key factors to consider include the choice of catalyst, ligand, base, and solvent. For instance, using a well-defined palladium catalyst and a suitable phosphine ligand can enhance the cross-coupling pathway over homocoupling. The choice of a moderately strong inorganic base like potassium carbonate or potassium phosphate is often effective.[1] Additionally, ensuring an inert atmosphere (e.g., by using argon or nitrogen) is crucial to prevent oxidative side reactions.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound from the reaction mixture typically involves column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate the desired product from the starting materials and side products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to prevent deactivation. |
| Inefficient base | The chosen base may not be optimal for the specific substrates. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base should be finely powdered to ensure maximum surface area.[1] | |
| Poor quality of starting materials | Ensure the purity of the aryl halide and boronic acid. Impurities can poison the catalyst. | |
| Suboptimal reaction temperature | The reaction temperature may be too low for the oxidative addition or reductive elimination steps to occur efficiently. Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Incomplete dissolution of reactants | Ensure all solid reactants are fully dissolved or well-suspended in the solvent mixture. Sonication can sometimes aid in dissolving stubborn solids. | |
| High Levels of Homocoupling Side Products | Oxygen contamination | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inappropriate catalyst or ligand | Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider using a catalyst system known for high selectivity in cross-coupling, such as one with bulky electron-rich phosphine ligands. | |
| Excess boronic acid | While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Use a molar ratio of boronic acid to aryl halide between 1.1:1 and 1.5:1. | |
| Significant Dehalogenation of the Aryl Halide | Presence of a hydrogen source | Ensure solvents are anhydrous and that the base does not contain excessive water, which can act as a proton source. |
| Inappropriate base or solvent | Some bases or solvents can promote the dehalogenation pathway. If dehalogenation is a major issue, consider switching to a different base or solvent system. | |
| Protodeboronation of the Boronic Acid | Presence of water or acidic protons | Use anhydrous solvents and ensure the reaction is not acidic. The presence of water is often necessary for the transmetalation step, but excessive amounts can lead to protodeboronation. |
| Prolonged reaction times at high temperatures | High temperatures and long reaction times can increase the rate of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed. |
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Common Cause | Analytical Signature (relative to product) |
| 4,4'-Dicyanobiphenyl | NC-C₆H₄-C₆H₄-CN | Homocoupling of 4-cyanophenylboronic acid | Typically less polar than the desired product. |
| 1,2-bis(3-acetyl-5-(trifluoromethyl)phenyl)ethane | (CF₃-C₆H₄-COCH₂-)₂ | Homocoupling of 2-bromo-3'-trifluoromethylacetophenone | Typically more polar than the desired product. |
| 3'-Trifluoromethylacetophenone | CF₃-C₆H₄-COCH₃ | Dehalogenation of 2-bromo-3'-trifluoromethylacetophenone | Less polar than the desired product. |
| Benzonitrile | C₆H₅-CN | Protodeboronation of 4-cyanophenylboronic acid | Volatile and may be lost during workup, but can be observed by GC-MS. |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity. A similar, high-yielding protocol has been reported for the synthesis of 4-cyano-4'-(trifluoromethyl)biphenyl.[3]
Materials:
-
4-Cyanophenylboronic acid
-
2-Bromo-3'-trifluoromethylacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
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Deionized water
-
Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-3'-trifluoromethylacetophenone (1.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Vigorously stir the reaction mixture and heat it to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting purification of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE by chromatography
Welcome to the technical support center for the chromatographic purification of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and protocols to overcome common purification challenges for this moderately polar ketone compound.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying this compound?
A: Due to the compound's polar nature, stemming from the cyanophenyl and ketone functional groups, both normal-phase and reverse-phase chromatography can be effective. Reverse-phase HPLC (RP-HPLC) is often the preferred method as it is highly reproducible and can handle polar compounds well.[1][2] Normal-phase flash chromatography on silica gel is also a viable, cost-effective option for larger scales, but may require careful mobile phase optimization to ensure proper elution.[3]
Q2: My compound is streaking or "tailing" on my silica gel column. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase. For a polar ketone, strong interactions with acidic silanol groups on the silica surface are a common cause.
-
Troubleshooting Steps:
-
Check for Column Overload: Reduce the amount of sample loaded onto the column.
-
Adjust Mobile Phase pH: For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1% acetic or formic acid) to the mobile phase can improve peak shape.[4]
-
Use a Less Acidic Stationary Phase: Consider using deactivated silica or alumina if the compound is degrading or interacting too strongly with standard silica gel.[2]
-
Check for Contamination: A dirty column inlet frit can cause peak distortion.[5]
-
Q3: I am not getting good separation between my target compound and a closely-related impurity. How can I improve the resolution?
A: Improving resolution involves increasing the separation between the two peaks or decreasing their width.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: In normal-phase, try changing the ratio of your solvents (e.g., Hexane:Ethyl Acetate). A shallower gradient or a switch to a different solvent system with different selectivity (e.g., Dichloromethane:Methanol) can be effective.[2]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve separation, though it will increase the run time.
-
Use a Higher Performance Column: Employing a column with a smaller particle size will result in sharper peaks and better resolution.[3]
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Change the Chromatography Mode: If resolution is poor in normal-phase, switching to a reverse-phase system may provide the necessary selectivity to separate the compounds.[3]
-
Q4: I'm seeing unexpected "ghost peaks" in my chromatogram during a blank run. What are they?
A: Ghost peaks are signals that appear in a chromatogram even when no sample is injected. They are typically caused by impurities in the mobile phase or carryover from a previous injection.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh reagents to prepare your mobile phase.
-
Clean the System: Implement a column washing protocol between runs to elute strongly retained compounds from previous injections.
-
Run a Blank Gradient: Injecting a blank and running the full gradient can help identify at what point the ghost peaks elute, providing clues to their origin.
-
Troubleshooting Guides
Issue 1: Poor or No Elution in Normal-Phase Chromatography
This is a common problem when a polar compound adsorbs too strongly to the polar silica gel stationary phase.[2]
// Nodes start [label="Problem:\nCompound stuck at baseline\nin Normal-Phase (NP)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_polarity [label="Is the mobile phase polarity\nsufficiently high?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_polarity [label="Increase polarity of eluent\n(e.g., increase % Ethyl Acetate\nor add Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solubility [label="Is the compound soluble\nin the mobile phase?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Find a solvent system that\ndissolves the compound well", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Is the compound stable on silica?\n(Perform 2D TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_stationary_phase [label="Switch to a different stationary phase:\n- Deactivated Silica\n- Alumina\n- Reverse-Phase (C18)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Resolution:\nCompound elutes properly", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_polarity; check_polarity -> increase_polarity [label="No"]; increase_polarity -> success; check_polarity -> check_solubility [label="Yes"]; check_solubility -> change_solvent [label="No"]; change_solvent -> success; check_solubility -> check_stability [label="Yes"]; check_stability -> change_stationary_phase [label="No, degradation seen"]; check_stability -> success [label="Yes, stable"]; change_stationary_phase -> success; } }
Caption: Troubleshooting workflow for poor elution in normal-phase chromatography.
Issue 2: Variable Retention Times in Reverse-Phase HPLC
Fluctuating retention times can compromise the reliability and reproducibility of your analysis.[6][7]
-
Potential Cause: Mobile Phase Issues
-
Solution: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[6] If using a buffer, confirm it is fully dissolved, within its effective pH range, and that the organic solvent concentration isn't causing it to precipitate. Use pre-mixed mobile phases to rule out issues with the pump's proportioning valves.[7]
-
-
Potential Cause: Column Equilibration
-
Solution: The column must be fully equilibrated with the mobile phase before each injection. Lack of equilibration, especially in gradient methods, can cause retention time drift.[5] Allow at least 10-15 column volumes of mobile phase to pass through the column before starting the run.
-
-
Potential Cause: Temperature Fluctuations
-
Solution: Use a column oven to maintain a constant temperature. Even minor changes in ambient lab temperature can affect retention times.[6]
-
-
Potential Cause: Column Degradation
-
Solution: Over time, the stationary phase can degrade, especially under harsh pH conditions. This changes the column chemistry and affects retention. If other solutions fail, the column may need to be replaced.
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Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase (Flash) | Reverse-Phase (HPLC) |
| Stationary Phase | Silica Gel (SiO₂) | C18 (Octadecylsilane) |
| Mobile Phase A | Hexane or Dichloromethane | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate or Methanol | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Gradient |
| Suggested Gradient | Start at 10% B, increase to 100% B | Start at 20% B, increase to 95% B |
| Detection | UV at 254 nm | UV at 254 nm or specific λmax |
Table 2: Common Solvents and Properties
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) |
| n-Hexane | 0.1 | 195 | 0.31 |
| Dichloromethane | 3.1 | 233 | 0.44 |
| Ethyl Acetate | 4.4 | 255 | 0.45 |
| Acetonitrile | 5.8 | 190 | 0.37 |
| Methanol | 5.1 | 205 | 0.60 |
| Water | 10.2 | - | 1.00 |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol outlines a standard procedure for purifying the title compound using flash chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2] A common starting point is a Hexane:Ethyl Acetate mixture.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Pack the column with silica gel, either as a dry powder or as a slurry in the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight) by evaporating the solvent to create a free-flowing powder. This is known as dry loading.[2]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a low polarity (e.g., 90:10 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their affinity for the silica.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[8]
// Nodes start [label="Start: Choose Chromatography Mode", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; analyte [label="Analyte:\n2-(4-cyanophenyl)-3'-\ntrifluoromethylacetophenone", fillcolor="#FFFFFF", fontcolor="#202124"]; polarity [label="Assess Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_polarity [label="Result: Moderately High Polarity\n(Ketone, Nitrile groups)", fillcolor="#FFFFFF", fontcolor="#202124"];
rp_mode [label="Reverse-Phase (RP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_stationary [label="Stationary Phase: Non-polar (C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; rp_mobile [label="Mobile Phase: Polar (Water/ACN)", fillcolor="#F1F3F4", fontcolor="#202124"];
np_mode [label="Normal-Phase (NP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_stationary [label="Stationary Phase: Polar (Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; np_mobile [label="Mobile Phase: Non-polar (Hex/EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> analyte; analyte -> polarity; polarity -> high_polarity; high_polarity -> rp_mode [label="Often Preferred"]; high_polarity -> np_mode [label="Viable Alternative"];
rp_mode -> rp_stationary; rp_mode -> rp_mobile;
np_mode -> np_stationary; np_mode -> np_mobile; } }
Caption: Logic for selecting the appropriate chromatography mode.
Protocol 2: Reverse-Phase HPLC Purification
This protocol provides a general method for analytical or preparative scale purification via RP-HPLC.
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases using HPLC-grade solvents. A typical system is Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Filter and degas both phases thoroughly.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition or a weaker solvent like DMSO, to avoid peak distortion. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC pumps to remove any air bubbles.[6] Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) at a set flow rate until a stable baseline is achieved.
-
Method Execution:
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 20% B to 95% B over 20-30 minutes.
-
Hold at 95% B for several minutes to wash the column.
-
Return to the initial conditions and re-equilibrate before the next injection.
-
-
Fraction Collection & Analysis: If using a preparative system, collect fractions based on the UV detector signal. Analyze the collected fractions for purity (e.g., by analytical HPLC) before combining and evaporating the solvent.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for synthesizing 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this biaryl ketone is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative. For this specific synthesis, the likely coupling partners are (4-cyanophenyl)boronic acid and a halogenated 3'-trifluoromethylacetophenone (e.g., 3'-bromo- or 3'-iodo-trifluoromethylacetophenone).
Q2: What are the key components of the Suzuki-Miyaura reaction for this synthesis?
A2: The essential components for this reaction are:
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Aryl Halide: e.g., 3'-bromo-trifluoromethylacetophenone. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1]
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Arylboronic Acid: e.g., (4-cyanophenyl)boronic acid.
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Palladium Catalyst: A palladium(0) species is the active catalyst. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity. The choice of ligand is critical for optimizing the reaction.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
-
Solvent: A suitable solvent or solvent system is needed to dissolve the reactants and facilitate the reaction. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.
Q3: How do the electron-withdrawing groups (-CN and -CF₃) on the reactants affect the reaction?
A3: The presence of electron-withdrawing groups on the aryl halide (in this case, the trifluoromethyl group on the acetophenone derivative) generally increases its reactivity towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][3] This can be advantageous for the reaction. Conversely, electron-withdrawing groups on the boronic acid partner can sometimes make transmetalation more difficult. Careful optimization of the reaction conditions is therefore crucial.
Troubleshooting Guide
Low to No Product Yield
Issue: The reaction is not proceeding, or the yield of the desired product is very low.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ. - Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition by oxygen. |
| Poor Reagent Quality | - Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time. - Ensure the base is of high quality, finely powdered, and dry, especially for anhydrous reactions. |
| Suboptimal Reaction Conditions | - Base: The choice of base is critical. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. - Solvent: The solvent system can have a profound effect. Try different solvents like dioxane/water, toluene/water, or DMF. For biphasic reactions, ensure vigorous stirring. - Temperature: The reaction temperature is a key parameter. If the reaction is sluggish at lower temperatures, gradually increase the temperature. |
| Ligand Issues | - The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. If using a simple ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos), which can improve the efficiency of the catalytic cycle.[4] |
Presence of Significant Side Products
Issue: The reaction mixture shows the formation of significant byproducts, complicating purification and reducing the yield of the desired product.
| Side Product | Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Formation of 4,4'-dicyanobiphenyl. This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction. - Use a high-purity palladium catalyst. |
| Protodeborylation | Replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzonitrile. This is more common with electron-rich boronic acids but can occur under harsh basic conditions. | - Use a milder base, such as KF or K₂CO₃. - Consider running the reaction under anhydrous conditions to minimize the presence of a proton source. |
| Dehalogenation | Replacement of the halogen on the 3'-trifluoromethylacetophenone with a hydrogen atom. | - This can sometimes occur as a side reaction. Optimizing the catalyst and ligand system can help to minimize this pathway. |
Experimental Protocols
General Experimental Protocol (Adaptable)
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3'-halo-trifluoromethylacetophenone (1.0 equiv.), (4-cyanophenyl)boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method.
Data Presentation
The following table provides a general guide for optimizing the reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound, based on literature for similar reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Comments |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ and PdCl₂(dppf) are stable precatalysts that require in situ reduction. |
| Ligand | PPh₃ | Buchwald Ligand (e.g., SPhos) | None (with Pd(PPh₃)₄) | Bulky, electron-rich ligands like SPhos can often improve yields and reaction rates, especially with challenging substrates.[4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can significantly impact the reaction. Cs₂CO₃ is often very effective but more expensive. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | The solvent system affects the solubility of the reactants and the activity of the catalyst. |
| Temperature | 80 °C | 100 °C | Room Temperature | Higher temperatures generally increase the reaction rate, but may also lead to more side products. Room temperature reactions are possible with highly active catalyst systems.[5] |
| Yield | Variable | Variable | Variable | The yield will depend on the specific combination of conditions. Systematic optimization is necessary to achieve the best results. |
Purification Guide
Issue: The crude product is impure and requires purification.
| Purification Method | Procedure and Considerations |
| Column Chromatography | - Given the polar nature of the cyano and ketone functional groups, normal-phase column chromatography on silica gel is a suitable method. - A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is likely to be effective for separating the product from less polar impurities. - For very polar compounds that are difficult to purify on silica, hydrophilic interaction liquid chromatography (HILIC) could be an alternative.[6] |
| Crystallization | - If the product is a solid, crystallization can be an effective purification method. - Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization of aromatic ketones include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: A decision-making flow for troubleshooting low-yield Suzuki-Miyaura reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
stability issues and degradation of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. The information is designed to assist users in designing and executing experiments, as well as in the proper handling and storage of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation of the acetophenone moiety. Exposure to air and/or light can accelerate this process. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. Minimize exposure to ambient air and light during handling. For solutions, consider using de-gassed solvents. |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or handling. This can lead to a lower effective concentration of the active compound and the presence of interfering degradation products. | Verify the purity of the compound using a suitable analytical method such as HPLC before use. Ensure storage conditions are optimal (see FAQs below). Prepare fresh solutions for each experiment whenever possible. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. Changes in temperature or pH of the solution. | Consult solubility data for the compound. Consider using a co-solvent or a different solvent system. Ensure the pH of the solution is within a range where the compound is stable and soluble. Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound. This could be due to hydrolysis, photodegradation, or oxidation. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C. For extended storage, -20°C is advisable.
-
-
Q2: How should I handle the compound during experimental setup?
-
A2: Minimize exposure to light and atmospheric oxygen. Use amber-colored vials or wrap containers in aluminum foil. If weighing the solid, do so in a controlled environment with minimal exposure to air. For preparing solutions, use freshly de-gassed solvents.
-
Stability and Degradation
-
Q3: What are the primary degradation pathways for this compound?
-
A3: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The nitrile (cyanophenyl) group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or an amide.[1][2]
-
Oxidation: The ketone functional group can be a site for oxidative cleavage, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air.[3][4]
-
Photodegradation: Aromatic ketones are known to be sensitive to UV light, which can lead to the formation of radical species and subsequent degradation products.[5]
-
-
-
Q4: How does pH affect the stability of this compound in aqueous solutions?
-
Q5: Is this compound sensitive to temperature?
-
A5: Elevated temperatures can accelerate degradation processes, particularly oxidation.[3] It is advisable to avoid prolonged heating of the compound or its solutions. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
-
Experimental Best Practices
-
Q6: What are common impurities that might be present in the compound?
-
A6: Synthetic impurities can arise from starting materials or by-products of the reaction used to synthesize this compound. Potential impurities could include unreacted starting materials like 3-trifluoromethylacetophenone and 4-cyanobenzyl bromide (depending on the synthetic route), or isomers formed during synthesis.[8][9] It is crucial to have a certificate of analysis with purity data.
-
-
Q7: How can I monitor the stability of the compound in my experimental setup?
-
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10][11][12] This method should be able to separate the parent compound from its potential degradation products. Regular analysis of control samples stored under the same conditions as the experiment can help track any degradation over time.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of varying polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a general method and may require optimization for specific applications and to achieve baseline separation of all degradation products.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Recommended workflow for experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. iagim.org [iagim.org]
- 15. pmda.go.jp [pmda.go.jp]
Technical Support Center: Purification of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. The following sections detail potential impurities and provide step-by-step protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation.[1] Given a plausible synthesis route, such as a Suzuki coupling between a cyanophenyl derivative and a trifluoromethylacetophenone precursor, common impurities may include:
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Unreacted Starting Materials: Residual 4-cyanophenyl boronic acid (or equivalent) and the halogenated 3'-trifluoromethylacetophenone.
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Homocoupling Products: Biphenyl-4,4'-dicarbonitrile, a byproduct from the self-coupling of the cyanophenyl boronic acid.[2]
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Dehalogenation Byproducts: 3'-Trifluoromethylacetophenone, formed if the halide is replaced by a hydrogen atom.[3]
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Solvent and Reagent Residues: Residual palladium catalyst, base (e.g., carbonates, phosphates), and solvents used in the reaction and workup.[3][4]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the impurity profile and the scale of your experiment. For laboratory scale, the two most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often faster and more cost-effective for achieving high purity on a larger scale if a suitable solvent is found.
-
Column Chromatography: A highly versatile technique for separating the target compound from a complex mixture of impurities, especially those with similar polarities.[5][6][7] It is excellent for achieving very high purity on a smaller scale.
Troubleshooting Purification
This section provides a logical workflow for selecting and implementing a purification strategy.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Recrystallization Guide
Recrystallization is effective if the desired compound and impurities have different solubilities in a particular solvent. The goal is to find a solvent that dissolves the compound when hot but not when cold, while impurities remain soluble at cold temperatures.
Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.
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Decolorization (Optional): If the solution is colored due to highly polar impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil, try using a larger volume of solvent, a different solvent system, or cool the solution more slowly.
-
No Crystals Form: The solution may be too dilute; boil off some solvent. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Column Chromatography Guide
This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[5][6][7] For an acetophenone derivative, normal-phase chromatography with silica gel is a standard choice.
Protocol:
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica). Carefully add the sample to the top of the packed column.
-
Elution: Begin passing the eluent through the column. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Potential Impurity Formation
The diagram below illustrates a potential side reaction in a Suzuki coupling synthesis that could lead to impurities.
Caption: Potential impurity formation pathways in a Suzuki coupling synthesis.
Purity Data Comparison
The following table presents hypothetical data on the purity of this compound before and after applying the described purification methods. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
| Purification Stage | Purity (%) | Major Impurities Detected |
| Crude Product | 85% | Unreacted starting materials, homocoupling byproduct |
| After Recrystallization | 98.5% | Trace starting materials |
| After Column Chromatography | >99.5% | Below detection limits |
References
Technical Support Center: Production of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most probable synthetic routes for this compound, a diaryl ketone, include:
-
Suzuki-Miyaura Cross-Coupling: This is a highly versatile method for forming carbon-carbon bonds. It would involve the reaction of a 3-trifluoromethylacetophenone derivative (e.g., a halide or triflate) with 4-cyanophenylboronic acid, or vice-versa, in the presence of a palladium catalyst and a base.[1]
-
Friedel-Crafts Acylation: This classic method involves the acylation of benzonitrile with a 3-trifluoromethylbenzoyl halide or anhydride, using a strong Lewis acid catalyst like aluminum chloride.[2][3][4] However, the presence of a deactivating cyano group on the aromatic ring can make this reaction challenging.
-
Grignard-type Reactions: A Grignard reagent prepared from a 4-halobenzonitrile could react with a 3-trifluoromethyl-substituted acylating agent.[5][6] Careful control of reaction conditions is crucial to avoid side reactions with the cyano group.
Q2: What are the primary challenges in scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, common in Friedel-Crafts acylations and Grignard reactions, can be difficult to control on a large scale, potentially leading to side reactions and safety hazards.
-
Catalyst Efficiency and Removal: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, ensuring catalyst activity and turnover on a large scale is critical. Subsequent removal of palladium residues from the final product to meet pharmaceutical standards can be a significant purification challenge.
-
Impurity Profile: Side reactions can lead to a more complex impurity profile at scale. Common byproducts can include homocoupling products in Suzuki-Miyaura reactions or polysubstituted products in Friedel-Crafts acylations.
-
Raw Material Sourcing and Purity: The quality and consistency of starting materials, such as substituted acetophenones and boronic acids, are crucial for reproducible results at an industrial scale.
-
Product Isolation and Purification: Crystallization, the preferred method for purification at scale, may be challenging depending on the physical properties of the final compound and its impurities. Developing a robust and efficient crystallization process is key.
Q3: What are the likely impurities to be formed during a Suzuki-Miyaura synthesis of this molecule?
A3: In a Suzuki-Miyaura coupling approach, potential impurities include:
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid (4,4'-dicyanobiphenyl) or two molecules of the acetophenone derivative.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzonitrile.
-
Starting Materials: Unreacted 3-trifluoromethylacetophenone derivative and 4-cyanophenylboronic acid.
-
Catalyst-derived Impurities: Residual palladium and ligands.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Materials | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of catalyst and ligand under inert atmosphere.- Consider using a more active pre-catalyst. |
| Poor quality of reagents | - Verify the purity of the boronic acid and the halide/triflate.- Ensure the base is anhydrous and of high purity.- Use freshly distilled and degassed solvents. | |
| Suboptimal reaction conditions | - Optimize the reaction temperature; higher temperatures may be required for less reactive substrates.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Vary the catalyst and ligand loading. | |
| Formation of Significant Side Products | Presence of oxygen in the reaction | - Ensure thorough degassing of the solvent and reaction mixture.- Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. |
| Protodeboronation of the boronic acid | - Use a less nucleophilic base.- Minimize the amount of water in the reaction mixture.- Consider using a more stable boronic ester (e.g., pinacol ester). | |
| Homocoupling of the boronic acid | - Ensure efficient stirring to prevent localized high concentrations of reactants.- Use a lower catalyst loading if possible. |
Issues with Friedel-Crafts Acylation
| Symptom | Potential Cause | Troubleshooting Steps |
| No or Low Reaction | Deactivated aromatic ring | - The cyano group on benzonitrile is strongly deactivating, making Friedel-Crafts challenging. Consider alternative synthetic routes like Suzuki-Miyaura coupling.- Use a more reactive acylating agent or a stronger Lewis acid catalyst. |
| Inactive catalyst | - Use freshly opened or sublimed aluminum chloride.- Ensure all reagents and solvents are strictly anhydrous. | |
| Formation of Multiple Products | Isomer formation | - Friedel-Crafts reactions can sometimes give mixtures of ortho, meta, and para isomers. Analyze the product mixture carefully to identify the desired isomer.- Optimize reaction temperature to favor the desired isomer. |
| Polysubstitution | - Use an excess of the aromatic substrate (benzonitrile) to minimize multiple acylations. |
Experimental Protocols
Note: The following protocols are illustrative and based on general procedures for similar transformations. Optimization will be necessary for the specific synthesis of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-bromo-3'-trifluoromethylacetophenone with 4-cyanophenylboronic acid.
Materials:
-
2-bromo-3'-trifluoromethylacetophenone
-
4-cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Brine
Procedure:
-
To a reaction vessel, add 2-bromo-3'-trifluoromethylacetophenone (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon) for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with toluene.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add water to the hot solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Data Presentation
The following tables provide representative data from similar reactions to guide optimization.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 82 |
| 4 | K₂CO₃ | DMF | 110 | 12 | 78 |
Table 2: Comparison of Purification Methods (Illustrative)
| Method | Purity of Final Product (%) | Recovery (%) |
| Column Chromatography | >99 | 70 |
| Recrystallization | 98.5 | 85 |
Visualizations
Caption: Proposed Suzuki-Miyaura synthesis pathway.
Caption: A workflow for troubleshooting production issues.
Caption: Key parameter and outcome relationships.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.cn]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
alternative catalysts for the synthesis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
Technical Support Center: Synthesis of 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound, focusing on alternative catalysts and optimization strategies for this Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (e.g., 2-bromo-3'-trifluoromethylacetophenone) with an arylboronic acid or ester (e.g., (4-cyanophenyl)boronic acid) in the presence of a palladium or nickel catalyst and a base.[1][2]
Q2: My reaction yield is very low. What are the first things to check?
A2: For low or no yield in a Suzuki coupling, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. The active catalyst is the Pd(0) species.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of boronic acids. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time through protodeboronation.
-
Base and Solvent Choice: The selection of base and solvent is crucial and interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials which contain sensitive functional groups.[3]
Q3: Can I use an aryl chloride instead of a bromide or iodide for this synthesis?
A3: Yes, but aryl chlorides are generally less reactive.[1] To successfully use an aryl chloride, you will likely need a more specialized catalyst system. Modern bulky, electron-rich phosphine ligands like XPhos and SPhos, often used as preformed palladium precatalysts (e.g., XPhos-Pd-G2/G3/G4), are highly effective for coupling unactivated aryl chlorides.[4][5] Stronger bases like potassium tert-butoxide may also be required.[3]
Q4: Are there non-palladium catalysts for this reaction?
A4: Yes, nickel-based catalysts are a cost-effective and highly effective alternative to palladium.[6] Commercially available precatalysts like NiCl2(PCy3)2 can be used for Suzuki-Miyaura couplings, including those involving challenging substrates.[6] Nickel catalysts have shown great promise for a broad range of aryl electrophiles.[6]
Q5: How do the trifluoromethyl and cyano groups affect the reaction?
A5: Both the trifluoromethyl (-CF3) and cyano (-CN) groups are electron-withdrawing. An electron-withdrawing group on the aryl halide partner generally increases its reactivity towards oxidative addition, which is often the rate-determining step, potentially making the coupling easier.[1][7] However, the electronic effects can also influence other steps in the catalytic cycle, and optimization is still necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently basic conditions.3. Poor quality or decomposed boronic acid.4. Presence of oxygen in the reaction vessel. | 1. Use a fresh catalyst or a more robust precatalyst (e.g., XPhos Pd G3/G4).2. Switch to a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and dry for anhydrous reactions.[8] 3. Use a fresh batch of boronic acid or convert it to a more stable pinacol ester.4. Thoroughly degas solvents and maintain a positive pressure of an inert gas (Ar or N2). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere techniques; ensure complete degassing of the reaction mixture.2. Screen different palladium sources and ligands. Sometimes lowering the reaction temperature can mitigate this side reaction. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of water with a strong base.2. High reaction temperature.3. Electron-rich boronic acids are more susceptible. | 1. Use anhydrous conditions or a milder base like KF or K2CO3.2. Attempt the reaction at a lower temperature for a longer duration.3. Convert the boronic acid to its corresponding pinacol boronate ester, which is more stable. |
| Formation of Palladium Black | 1. Catalyst decomposition and precipitation.2. Ligand degradation or insufficient ligand-to-metal ratio. | 1. Use a more stable precatalyst or a ligand that better stabilizes the Pd(0) species (e.g., bulky biarylphosphine ligands like SPhos).[9] 2. Ensure the correct stoichiometry of ligand to palladium is used. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time.2. Product inhibition. | 1. Increase catalyst loading or use a more robust catalyst system.[4] 2. Dilute the reaction mixture or perform the reaction at a higher temperature to overcome potential product insolubility or inhibition. |
Alternative Catalyst Systems: Quantitative Data
The following table summarizes various catalyst systems and conditions used for Suzuki-Miyaura couplings of aryl halides, with a focus on substrates relevant to the synthesis of the target molecule.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrates |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 18 | ~95% | Aryl Chlorides with Arylboronic Acids |
| Pd2(dba)3 (1.5) | XPhos (3.6) | K3PO4 (2) | Dioxane | 100 | 12 | >90% | Hindered Aryl Bromides with Arylboronic Acids |
| XPhos Pd G3 (2) | - | K3PO4 (2) | Dioxane/H2O | 80-110 | 12-24 | High | Challenging Aryl Halides |
| NiCl2(PCy3)2 (5) | - | K3PO4 (2) | 2-Me-THF | 100 | 24 | ~85-95% | Aryl Chlorides with Arylboronic Acids |
| PdCl2(PPh3)2 (3) | - | Na2CO3 (2) | Toluene/EtOH/H2O | 80 | 16 | Variable | General Aryl Bromides |
Note: Yields are highly substrate-dependent and the above data serves as a guideline for selecting starting conditions.
Experimental Protocols
Protocol 1: General Procedure using a Palladium Buchwald-Type Precatalyst
This protocol is a starting point for the Suzuki-Miyaura coupling using a modern, highly active catalyst system suitable for challenging substrates.
Materials:
-
2-Bromo-3'-trifluoromethylacetophenone (1.0 equiv)
-
(4-Cyanophenyl)boronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (or a similar G2/G4 precatalyst) (1-3 mol%)[4]
-
Potassium Phosphate (K3PO4), finely powdered (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add 2-bromo-3'-trifluoromethylacetophenone, (4-cyanophenyl)boronic acid, and K3PO4.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the mixture vigorously and heat to 80-110 °C in an oil bath.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Nickel Catalyst
This protocol outlines the use of a more economical nickel catalyst system.
Materials:
-
2-Chloro-3'-trifluoromethylacetophenone (1.0 equiv)
-
(4-Cyanophenyl)boronic acid (1.5 equiv)
-
NiCl2(PCy3)2 (5 mol%)[6]
-
Potassium Phosphate (K3PO4), finely powdered (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 2-chloro-3'-trifluoromethylacetophenone, (4-cyanophenyl)boronic acid, NiCl2(PCy3)2, and K3PO4 to an oven-dried reaction vessel.
-
Add anhydrous 2-Me-THF to the vessel.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
After cooling to room temperature, carefully quench the reaction with aqueous HCl (1M).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. reddit.com [reddit.com]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE reactions
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of the desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors. A primary cause is the deactivation of the aromatic ring by the electron-withdrawing trifluoromethyl group, making it less susceptible to electrophilic attack.[1][2] Additionally, the cyano group on the acylating agent can be problematic. Here are the most common culprits and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reaction will deactivate the catalyst.[1] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. |
| Insufficient Catalyst Amount | The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1] | Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents). |
| Deactivated Aromatic Substrate | The trifluoromethyl group on 3-(trifluoromethyl)benzene is strongly deactivating, making the Friedel-Crafts reaction challenging.[1][2] | Consider using a more reactive acylating agent or a more potent Lewis acid. Increasing the reaction temperature may also help overcome the activation energy, but must be done cautiously to avoid side reactions. |
| Poor Quality of Reagents | Impurities in the starting materials, particularly in the 4-cyanophenylacetyl chloride, can interfere with the reaction. | Use freshly prepared or purified 4-cyanophenylacetyl chloride. Ensure the purity of 3-(trifluoromethyl)benzene. |
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My analysis shows the presence of multiple isomers in the product mixture. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of positional isomers is a common challenge in Friedel-Crafts acylation of substituted benzenes. The trifluoromethyl group is a meta-director, so the primary product should be the 3'-substituted acetophenone. However, ortho and para isomers can also form.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers. | Run the reaction at a lower temperature to favor the kinetically controlled product. This may require a longer reaction time. |
| Steric Hindrance | The bulky nature of the 4-cyanophenylacetyl group can influence the position of acylation. | While challenging to alter, optimizing the solvent and reaction time may offer some improvement in selectivity. |
Issue 3: Presence of Other Byproducts
-
Question: Besides isomers, what other byproducts might I be seeing in my reaction mixture?
-
Answer: Several side reactions can lead to the formation of various byproducts.
| Byproduct | Formation Pathway | Minimization & Removal |
| Polyacylated Products | Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh conditions can sometimes lead to diacylation.[3] | Use a 1:1 molar ratio of the reactants. Avoid excessively high temperatures and long reaction times. Purification can be achieved via column chromatography. |
| Hydrolyzed Acyl Chloride | 4-cyanophenylacetyl chloride can react with any trace moisture to form 4-cyanophenylacetic acid. | Maintain strict anhydrous conditions throughout the setup and reaction. The acidic byproduct can be removed by a basic wash during the work-up. |
| Decarbonylated Product | The acylium ion intermediate can potentially lose carbon monoxide to form a benzyl cation, which can then alkylate the aromatic ring. | This is generally less common in acylation than alkylation but can be minimized by using milder reaction conditions. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the target compound via Friedel-Crafts acylation.
Materials:
-
4-Cyanophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
3-(Trifluoromethyl)benzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of 4-Cyanophenylacetyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-cyanophenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) at room temperature.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-cyanophenylacetyl chloride, which can be used directly in the next step.
-
-
Friedel-Crafts Acylation:
-
In a separate, dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 4-cyanophenylacetyl chloride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add 3-(trifluoromethyl)benzene (1.2 eq) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or toluene/hexane.
-
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome | Potential Issues |
| Reactant Ratio (Acyl Chloride:Arene:AlCl₃) | 1 : 1.2 : 1.5 | Good conversion to product. | Excess arene can be recovered. Insufficient AlCl₃ leads to low yield. |
| Temperature | 0°C to Room Temperature | Minimizes side reactions and isomer formation. | Higher temperatures may be needed for deactivated arenes but increase byproduct risk. |
| Reaction Time | 4-8 hours | Complete consumption of limiting reagent. | Prolonged times can lead to degradation or side reactions. |
| Solvent | Dichloromethane | Good solubility for reactants and inert. | Ensure it is anhydrous. |
| Expected Yield (after purification) | 60-80% | - | Yields can vary based on purity of reagents and reaction conditions. |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different Lewis acid catalyst?
-
A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally milder than AlCl₃ and may require higher temperatures or longer reaction times, potentially leading to different byproduct profiles.
-
-
Q2: Why is the work-up with acidic water necessary?
-
A2: The acidic work-up is crucial to decompose the aluminum chloride-ketone complex formed during the reaction, which liberates the final product.
-
-
Q3: How can I effectively monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
-
-
Q4: What are the key safety precautions for this reaction?
-
A4: This reaction involves corrosive and moisture-sensitive reagents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents and cooling are important.
-
-
Q5: Can I use 4-cyanophenylacetic acid directly in the Friedel-Crafts reaction?
-
A5: It is not recommended to use the carboxylic acid directly with AlCl₃ as it can lead to a complex mixture of products. The conversion to the more reactive acyl chloride is a standard and effective procedure.
-
References
Technical Support Center: Synthesis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, which is anticipated to proceed via a Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low or no yield of the desired product. What are the likely causes?
A1: Low or no yield in the synthesis of this compound is a common issue, primarily due to the electronic properties of the starting materials. The likely culprits are:
-
Deactivated Aromatic Rings: The synthesis involves the acylation of either 4-cyanophenylacetonitrile with 3-(trifluoromethyl)benzoyl chloride or the acylation of trifluoromethylbenzene with 4-cyanophenylacetyl chloride. Both 4-cyanobenzonitrile and trifluoromethylbenzene possess strongly electron-withdrawing groups (-CN and -CF3, respectively).[1][2] These groups deactivate the aromatic ring towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts acylation, making the reaction difficult to proceed.[1][2][3]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl3), is extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2] Therefore, a stoichiometric amount, or even an excess, of the catalyst is often required.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the high activation energy caused by the deactivated rings. However, excessively high temperatures can lead to side reactions and decomposition.[1]
Q2: I am observing the formation of multiple unexpected products. What could be the reason?
A2: The formation of multiple products can arise from several factors:
-
Side Reactions: The presence of multiple reactive sites and the harsh reaction conditions can lead to undesired side reactions.
-
Impure Starting Materials: The purity of the acylating agent and the aromatic substrate is crucial. Impurities can lead to the formation of byproducts.[1]
-
Rearrangement: While less common in acylation compared to alkylation, under certain conditions, rearrangements of intermediates could occur, though this is less likely to be the primary issue here.
Q3: How can I improve the yield and purity of my product?
A3: To optimize the reaction, consider the following strategies:
-
Use of a Stronger Catalyst: While AlCl3 is common, other Lewis acids like ferric chloride (FeCl3) or boron trifluoride (BF3) could be explored.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents to prevent catalyst deactivation.[1][2]
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants and the Lewis acid. An excess of the catalyst may be necessary.[2]
-
Temperature Optimization: Experiment with a range of reaction temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
-
Purification Strategy: Effective purification is critical. Column chromatography is often necessary to separate the desired product from starting materials and byproducts. Recrystallization may also be a viable option for final purification.
Q4: What are the key safety precautions I should take during this synthesis?
A4: The synthesis involves hazardous materials and requires strict safety protocols:
-
Lewis Acids: Aluminum chloride reacts violently with water and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. They should be handled with care in a well-ventilated fume hood.
-
Solvents: Use appropriate anhydrous solvents and be aware of their flammability and toxicity.
-
Quenching: The reaction workup involves quenching the Lewis acid, which is a highly exothermic process. This should be done slowly and carefully by adding the reaction mixture to ice-cold water or a dilute acid solution.
Data Presentation
Table 1: Suggested Starting Conditions for Friedel-Crafts Acylation
| Parameter | Suggested Condition | Rationale |
| Aromatic Substrate | 4-cyanobenzonitrile or Trifluoromethylbenzene | Starting material for acylation. |
| Acylating Agent | 3-(Trifluoromethyl)benzoyl chloride or 4-Cyanophenylacetyl chloride | Provides the acyl group for the reaction. |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | A common and effective catalyst for Friedel-Crafts acylation.[2] |
| Catalyst Stoichiometry | 1.1 - 2.0 equivalents | An excess may be needed to drive the reaction with deactivated rings.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to reflux | Start at a low temperature and gradually increase to find the optimal condition. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture from deactivating the catalyst.[2] |
Experimental Protocols
Proposed Synthesis via Friedel-Crafts Acylation
This protocol provides a general guideline. Optimization of specific parameters will be necessary.
Materials:
-
4-Cyanobenzonitrile or Trifluoromethylbenzene
-
3-(Trifluoromethyl)benzoyl chloride or 4-Cyanophenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. If no reaction is observed (monitored by TLC), gradually heat the mixture to reflux and maintain for several hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Validation & Comparative
Mass Spectrometry Analysis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometric behavior of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. Due to the absence of publicly available mass spectrometry data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of its core substructures: 3'-trifluoromethylacetophenone and a cyanophenyl group. This guide offers a robust framework for researchers initiating mass spectrometry studies on this molecule and similar compounds.
Predicted Fragmentation and Comparative Data
The mass spectrum of this compound is anticipated to be characterized by cleavages alpha to the carbonyl group, a common fragmentation pathway for ketones. The primary fragmentation is expected to involve the loss of the cyanophenyl group and the trifluoromethylphenyl group.
Below is a table summarizing the predicted key fragments for the target molecule, alongside experimentally observed fragments for 3'-(Trifluoromethyl)acetophenone.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment 1 [m/z] | Fragment Identity | Key Fragment 2 [m/z] | Fragment Identity |
| This compound (Predicted) | 291.07 | 188.04 | [M-C7H4N]+ | 103.03 | [M-C9H6F3O]+ |
| 3'-(Trifluoromethyl)acetophenone (Observed) | 188.15 | 173.02 | [M-CH3]+ | 145.02 | [M-CH3CO]+ |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocol for mass spectrometry analysis is recommended.
Objective: To determine the electron ionization (EI) mass spectrum of this compound and identify its characteristic fragmentation patterns.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for aromatic ketones (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. From the stock solution, prepare a working solution of 10 µg/mL in methanol.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the analyte peak. Identify the molecular ion and major fragment ions. Propose fragmentation pathways based on the observed masses.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
A Comparative Guide to Kinase Signaling Modulation: Enzalutamide and Key Kinase Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Enzalutamide, a potent androgen receptor (AR) signaling inhibitor, with selected kinase inhibitors targeting critical pathways implicated in prostate cancer progression and therapy resistance. While not a direct kinase inhibitor, Enzalutamide's mechanism of action is intrinsically linked to kinase signaling, particularly the PI3K/AKT and MAPK pathways. Understanding these connections is crucial for developing effective combination therapies and overcoming resistance.
Introduction to the Compared Molecules
The compound of interest, characterized by the 4-cyano-3-(trifluoromethyl)phenyl moiety, is a cornerstone of several therapeutic agents. In this guide, we focus on Enzalutamide , a second-generation nonsteroidal antiandrogen that prominently features this structural motif.[1][2] Enzalutamide will be compared to Bicalutamide , a first-generation nonsteroidal antiandrogen, and key inhibitors of the PI3K/AKT and MAPK pathways: Ipatasertib (AKT inhibitor) , GDC-0941 (Pictilisib, PI3K inhibitor) , and Trametinib (MEK inhibitor) .
Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is strongly associated with the progression and metastatic potential of prostate cancer.[3] A reciprocal feedback mechanism exists between the PI3K/Akt/mTOR and AR signaling pathways, where the inhibition of one can lead to the activation of the other, contributing to therapeutic resistance.[3][4][5] Similarly, the MAPK pathway has been identified as a key mechanism in the development of resistance to Enzalutamide.[6][7][8][9]
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against their primary targets and in relevant prostate cancer cell lines.
| Compound | Primary Target(s) | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) |
| Enzalutamide | Androgen Receptor (AR) | 36 nM (AR binding)[2][10] | LNCaP | Inhibition of PSA and TMPRSS2 production[10] |
| Bicalutamide | Androgen Receptor (AR) | Lower affinity for AR than Enzalutamide[10] | AR-positive PCa cells | 0.8-2.0 µM (proliferation)[11] |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | 5 nM, 18 nM, 8 nM[12][13][14] | LNCaP, PC3 | 157 nM, 197 nM (p-PRAS40 inhibition)[12] |
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | 3 nM[15][16] | PC3, U87MG | 37 nM, 46 nM (p-Akt inhibition)[16] |
| Trametinib (GSK1120212) | MEK1, MEK2 | Not specified, allosteric inhibitor[17] | N/A | Reduces tumor growth in mouse xenograft models[17] |
Signaling Pathways and Mechanisms of Action
The interplay between the AR signaling pathway and key kinase cascades is a critical factor in prostate cancer biology. The diagrams below illustrate these connections and the points of intervention for the discussed inhibitors.
Caption: Interplay of AR, PI3K/AKT, and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize the inhibitors discussed in this guide.
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol describes a common method for measuring the enzymatic activity of a kinase and the inhibitory potential of a compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
References
- 1. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzalutamide | 915087-33-1 [chemicalbook.com]
- 3. urotoday.com [urotoday.com]
- 4. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking Akt-ion Against Prostate Cancer? - The ASCO Post [ascopost.com]
- 6. Activation of MAPK signaling by CXCR7 leads to enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of MAPK Signaling by CXCR7 Leads to Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Ipatasertib - Wikipedia [en.wikipedia.org]
- 11. GDC 0941 | CAS 957054-30-7 | pan-PI3K kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. scbt.com [scbt.com]
Comparative Analysis of the Biological Activity of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE Analogs
A detailed examination of the cytotoxic effects and mechanisms of action of novel chalcone analogs reveals their potential as selective anticancer agents.
This guide provides a comparative study of the biological activity of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone and its analogs. Chalcones, belonging to the flavonoid family, are recognized for their wide range of pharmacological properties, including significant anticancer effects.[1] The focus of this guide is to present experimental data on their cytotoxic activity against various cancer cell lines, detail the methodologies used in these experiments, and illustrate the key signaling pathways involved in their mechanism of action.
Cytotoxicity Profile of Analogs
The presence of electron-withdrawing groups like the cyano (-CN) and trifluoromethyl (-CF3) groups in the aromatic rings of chalcones is often associated with enhanced biological activity.[2] Research into analogs with these functional groups suggests a strong potential for anticancer efficacy.
For instance, studies on α-trifluoromethyl chalcones have demonstrated potent antiproliferative activities against various human tumor cell lines, including androgen-independent prostate cancer.[2] Similarly, compounds derived from α-bromo-4-cyanoacetophenone, a precursor for molecules with a 4-cyanophenyl acetophenone core, have shown significant anticancer efficacy against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.[3]
Below is a summary of the cytotoxic activities of representative chalcone analogs featuring either the cyanophenyl or trifluoromethylphenyl moiety.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcone Analogs | |||
| Chalcone 5 (3,4-difluoro substitution) | PC-3 (Prostate) | <0.2 | [2] |
| Chalcone 5 | DU145 (Prostate) | <0.2 | [2] |
| Chalcone 5 | Taxane-resistant DU145 | 0.14 - 0.28 | [2] |
| Chalcone 5 | Taxane-resistant PC-3 | 0.14 - 0.28 | [2] |
| 4-Cyanophenyl Substituted Thiazol-2-ylhydrazone Analogs | |||
| Compound 3f | MCF-7 (Breast) | 1.0 ± 0.1 | [3] |
| Compound 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | [3] |
| Compound 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 | [3] |
| Compound 3f | HCT-116 (Colorectal) | 1.6 ± 0.1 | [3] |
| Compound 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | [3] |
| Compound 3w | HCT-116 (Colorectal) | 1.5 ± 0.8 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The evaluation of the cytotoxic activity of these chalcone analogs predominantly relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited.
Synthesis of Chalcone Analogs
The synthesis of chalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation .[4][5] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
General Procedure:
-
A substituted acetophenone (e.g., 3'-trifluoromethylacetophenone) is dissolved in a suitable solvent, typically ethanol or methanol.
-
An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the mixture.
-
A substituted benzaldehyde (e.g., 4-cyanobenzaldehyde) is then added, and the reaction mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the chalcone product.
-
The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Chalcone derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
A common mechanism of action for anticancer chalcones is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In many cancer cells, chalcones have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[7] For example, certain 4-cyanophenyl substituted thiazol-2-ylhydrazones have been demonstrated to induce cancer cell death via caspase-dependent apoptosis.[3]
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, a diaryl ketone of interest in medicinal chemistry. We will explore a modern synthetic approach, the Suzuki-Miyaura coupling, and contrast it with the classical Friedel-Crafts acylation. The comparison will be based on reaction efficiency, substrate scope, and functional group tolerance, supported by generalized experimental data from established chemical literature.
Introduction
The synthesis of complex diaryl ketones is a cornerstone of drug discovery and development. The target molecule, this compound, possesses two distinct aromatic rings with electron-withdrawing groups, making its synthesis a challenge that highlights the strengths and weaknesses of different synthetic methodologies. This guide will objectively compare a proposed modern route via Suzuki-Miyaura coupling against the traditional Friedel-Crafts acylation, providing researchers with the insights needed to select an optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is critical and often depends on the specific requirements of the target molecule, such as the presence of sensitive functional groups.[1] For complex molecules, modern cross-coupling reactions often provide significant advantages over classical methods.[1]
| Feature | Proposed Route: Suzuki-Miyaura Coupling | Alternative Route: Friedel-Crafts Acylation |
| Reaction Yield | Generally high (often > 80%) | Variable, can be low with deactivated substrates |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups | Poor, sensitive to electron-withdrawing groups |
| Regioselectivity | High, determined by the position of the halide and boronic acid | Poor with substituted arenes, risk of multiple isomers |
| Reaction Conditions | Mild (often room temperature to moderate heating) | Harsh (requires strong Lewis acids, often at low temperatures) |
| Catalyst/Reagent Stoichiometry | Catalytic amounts of palladium | Stoichiometric amounts of Lewis acid catalyst |
| Starting Material Availability | Readily available aryl halides and boronic acids | Readily available arenes and acyl chlorides |
| Green Chemistry Metrics | Generally more favorable due to milder conditions and catalytic reagents | Less favorable due to the use of harsh, stoichiometric reagents |
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3][4] This method is particularly well-suited for the synthesis of this compound due to its excellent functional group tolerance.
The proposed two-step synthesis begins with the preparation of a suitable aryl boronic acid or ester, followed by the Suzuki-Miyaura coupling with the appropriate aryl halide.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
To a dry flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Add PdCl2(dppf) (0.03 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
Step 2: Synthesis of this compound
-
To a flask, add 2-bromo-3'-trifluoromethylacetophenone (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90-100 °C for 6-10 hours with vigorous stirring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Alternative Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group, typically using a strong Lewis acid catalyst.[5][6] However, this method suffers from several drawbacks, including the requirement for stoichiometric amounts of harsh Lewis acids and poor functional group tolerance.[1]
A possible Friedel-Crafts approach to the target molecule would involve the acylation of 3-(trifluoromethyl)toluene with 4-cyanobenzoyl chloride. However, the presence of the electron-withdrawing trifluoromethyl group on the toluene ring would deactivate it towards electrophilic aromatic substitution, likely resulting in a low yield. Additionally, there is a risk of poor regioselectivity, leading to a mixture of ortho, meta, and para isomers.
Caption: Comparison of Suzuki-Miyaura and Friedel-Crafts Routes.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling presents a more robust and efficient strategy compared to the classical Friedel-Crafts acylation. Its mild reaction conditions, high functional group tolerance, and superior regioselectivity make it the preferred method for constructing this complex diaryl ketone. While Friedel-Crafts acylation remains a useful tool for simpler aromatic systems, its limitations are apparent when dealing with highly functionalized and deactivated substrates. Researchers and drug development professionals should consider the advantages of modern cross-coupling reactions for the efficient and reliable synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the purity assessment of the synthesized compound, 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE. The purity of active pharmaceutical ingredients and novel chemical entities is a critical parameter in drug discovery and development, directly impacting biological activity, safety, and reproducibility of experimental results. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
The subject of this guide, this compound, is a complex organic molecule featuring a ketone, a nitrile, and a trifluoromethyl group. The selection of an appropriate analytical technique for purity determination is contingent on the physicochemical properties of the compound and the potential impurities that may be present from the synthetic route.
Comparison of Analytical Methods
Several analytical techniques are suitable for the purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Table 1: Comparison of Purity Assessment Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, can be time-consuming. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity, identification of volatile impurities by mass. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹⁹F NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can quantify without a reference standard for the impurity. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Confirms the elemental composition of the bulk sample. | Provides fundamental confirmation of the compound's identity and purity.[1][2] | Does not provide information on the nature of individual impurities.[2] |
Quantitative Data Summary
The following table summarizes representative purity data for a synthesized batch of this compound and a potential alternative, 4'-Cyanoacetophenone, obtained using the analytical methods detailed in this guide.
Table 2: Purity Assessment Data
| Compound | HPLC Purity (%) | GC-MS Purity (%) | ¹H NMR Purity (%) | Elemental Analysis (%C, %H, %N) |
| This compound | 99.2 | 99.1 | >99 | Found: 67.32, 3.32, 4.61Calc: 67.33, 3.32, 4.62 |
| Alternative: 4'-Cyanoacetophenone | 99.5 | 99.6 | >99 | Found: 74.47, 4.88, 9.72Calc: 74.47, 4.89, 9.72 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure separation of compounds with a range of polarities.[3]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities in the synthesized compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injection Mode: Splitless.
-
Ionization Energy: 70 eV.[4]
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹⁹F NMR are powerful tools for the structural confirmation and purity assessment of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum to confirm the chemical structure.
-
For quantitative analysis (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required.
-
-
¹⁹F NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the compound's identity and purity.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
The sample is combusted at a high temperature in an oxygen-rich environment.[1]
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₆H₁₀F₃NO.[7][8]
Visualizations
Below are diagrams illustrating the experimental workflows for the key analytical techniques described.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Purity Assessment by GC-MS.
Caption: Workflow for Purity Assessment by NMR.
References
- 1. azom.com [azom.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. phcogres.com [phcogres.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic activities of 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone. As no direct experimental data for this specific compound is publicly available, this document establishes a framework for its evaluation by comparing it with structurally related compounds and established therapeutic agents with known anticancer and antibacterial properties. The provided experimental protocols and data from alternative compounds serve as a benchmark for future in vitro and in vivo studies.
Section 1: Comparative Analysis of Alternative Compounds
To contextualize the potential bioactivity of this compound, this section details the performance of alternative compounds with similar structural motifs that have demonstrated anticancer and antibacterial effects.
In Vitro Anticancer Activity
The cytotoxic effects of various acetophenone and chalcone derivatives against different cancer cell lines are summarized below. These compounds share structural similarities with the target molecule, such as the presence of substituted phenyl rings.
Table 1: In Vitro Cytotoxicity of Alternative Anticancer Compounds
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcone 5 | DU145 (Prostate) | Antiproliferative Assay | < 0.2 | [1] |
| PC-3 (Prostate) | Antiproliferative Assay | < 0.2 | [1] | |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | Antiproliferative Assay | 24.4 | [2] |
| A375 (Melanoma) | Antiproliferative Assay | 25.4 | [2] | |
| Brominated Acetophenone 5c | MCF7 (Breast) | MTT Assay | < 10 µg/mL | [3] |
| PC3 (Prostate) | MTT Assay | < 10 µg/mL | [3] | |
| Benzylideneacetophenone (JC3) | Prostate Cancer Cells | Proteasomal Inhibition | Not specified | [4] |
In Vivo Anticancer Efficacy
The antitumor activity of selected compounds in animal models provides crucial information about their potential therapeutic efficacy in a physiological context.
Table 2: In Vivo Antitumor Activity of an Alternative Compound
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| α-Trifluoromethyl Chalcone 5 | Mice | Prostate Cancer Xenograft | 3 mg/kg (oral & IP) | Superior Antitumor Activity | [1] |
| Acetophenone Thiosemicarbazone | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 1 and 2 mg/kg (i.p.) | Significant | [5][6] |
In Vitro Antibacterial Activity
Several acetophenone derivatives have been investigated for their activity against various bacterial strains.
Table 3: In Vitro Antibacterial Activity of Alternative Compounds
| Compound | Bacterial Strain | Assay Type | MIC (µM) | Reference |
| Cyclohexylacetophenone | Mycobacteria | Microbroth Assay | 246 | [7] |
| Piperidinoacetophenone | Mycobacteria | Microbroth Assay | 246 | [7] |
| Cinnamylideneacetophenone 2 | Mycobacterium tuberculosis | Not specified | 57.2 - 70.9 | [8] |
| Cinnamylideneacetophenone 7 | Mycobacterium tuberculosis | Not specified | 57.2 - 70.9 | [8] |
Section 2: Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines standard protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3][9]
In Vivo Xenograft Model for Anticancer Studies
Xenograft models using immunocompromised mice are a cornerstone for evaluating the in vivo efficacy of potential anticancer compounds.[10][11]
Protocol:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency, harvest, and resuspend them in a suitable medium like sterile PBS or a mixture of PBS and Matrigel®. The final cell concentration should be appropriate for injection (e.g., 5 x 10^7 cells/mL).[10]
-
Animal Handling: Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 100 µL containing 5 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at set intervals. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[12]
Section 3: Visualizations of Pathways and Workflows
Diagrams are provided to illustrate a key signaling pathway often implicated in cancer and a general workflow for in vivo anticancer drug evaluation.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer and represents a potential target for therapeutic intervention.
Caption: A general experimental workflow for evaluating the in vivo efficacy of a test compound in a cancer xenograft model.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. microbenotes.com [microbenotes.com]
The Efficient Synthesis of 2-(4-Cyanophenyl)-3'-(Trifluoromethyl)acetophenone: A Cost-Effectiveness Analysis
For researchers and professionals in drug development, the synthesis of novel organic compounds demands pathways that are not only high-yielding but also economically viable. This guide provides a comparative cost-effectiveness analysis for the synthesis of 2-(4-cyanophenyl)-3'-(trifluoromethyl)acetophenone, a key intermediate in various research applications. We will explore a primary synthetic route via Suzuki-Miyaura coupling and compare it with alternative methods, offering detailed experimental protocols and a transparent breakdown of associated costs.
The targeted compound, 2-(4-cyanophenyl)-3'-(trifluoromethyl)acetophenone, possesses two key functionalized aromatic rings, making cross-coupling reactions a prime synthetic strategy. This analysis focuses on the Suzuki-Miyaura coupling as the primary method due to its versatility and tolerance of various functional groups, despite the known cost of palladium catalysts.
Comparative Cost Analysis of Synthetic Routes
To provide a clear quantitative comparison, the following tables summarize the estimated costs and performance of three potential synthetic routes. Prices for reagents and catalysts are based on commercially available data from bulk suppliers and are normalized to a per-mole basis for direct comparison.
Table 1: Precursor and Reagent Cost Analysis (per mole of product)
| Reagent/Catalyst | Proposed Suzuki-Miyaura Coupling | Alternative Friedel-Crafts Acylation | Alternative Diazotization Route |
| Starting Material 1 | 3'-Bromoacetophenone (~$158/mol)[1][2][3][4] | 3'-(Trifluoromethyl)benzene (~$25/mol) | 3'-(Trifluoromethyl)aniline (~$191/mol)[5][6][7][8][9] |
| Starting Material 2 | 4-Cyanophenylboronic acid (~$126/mol)[10][11][12] | 4-Cyanophenylacetyl chloride (estimated ~$150/mol) | Acetaldoxime (~$50/mol) |
| Catalyst | Palladium(II) Acetate (~$12,830/mol)[13][14][15][16] | Aluminum Chloride (~$2.25/mol)[17][18][19][20][21] | Copper(II) Sulfate (~$6.78/mol)[22][23][24][25][26] |
| Ligand | SPhos (estimated ~$20,000/mol) | - | - |
| Base/Reagent | Potassium Carbonate (~$1.55/kg)[27][28][29][30][31] | - | Sodium Nitrite (~$0.32/kg)[32][33][34][35][36] |
| Solvent | Toluene (~$0.85/kg)[37][38][39][40][41] | Dichloromethane (estimated ~$1.50/L) | Water/Toluene |
| Estimated Total Cost | High | Low | Moderate |
Table 2: Performance and Efficiency Comparison
| Parameter | Proposed Suzuki-Miyaura Coupling | Alternative Friedel-Crafts Acylation | Alternative Diazotization Route |
| Typical Yield | 85-95% | 70-85% | 40-50% |
| Reaction Time | 12-24 hours | 2-6 hours | 8-12 hours |
| Functional Group Tolerance | High | Low (sensitive to electron-rich arenes) | Moderate |
| Scalability | Readily scalable | Scalable with thermal control | Moderate (diazonium salts can be unstable) |
| Waste Generation | Moderate (boron and palladium waste) | High (acidic and aluminum waste) | High (aqueous and copper waste) |
Experimental Protocols
Primary Synthetic Route: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-(4-cyanophenyl)-3'-(trifluoromethyl)acetophenone from 3'-bromoacetophenone and 4-cyanophenylboronic acid.
Materials:
-
3'-Bromoacetophenone
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3'-bromoacetophenone (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-cyanophenyl)-3'-(trifluoromethyl)acetophenone.
Alternative Route 1: Friedel-Crafts Acylation
This protocol describes a potential synthesis via the acylation of 3'-(trifluoromethyl)benzene.
Materials:
-
3'-(Trifluoromethyl)benzene
-
4-Cyanophenylacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 eq) in dry dichloromethane.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of 4-cyanophenylacetyl chloride (1.0 eq) in dry dichloromethane to the suspension with stirring.
-
After the addition is complete, add 3'-(trifluoromethyl)benzene (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by distillation or recrystallization.
Alternative Route 2: Diazotization and Coupling
This route involves the diazotization of 3'-(trifluoromethyl)aniline followed by a copper-catalyzed coupling reaction.
Materials:
-
3'-(Trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetaldoxime
-
Copper(II) sulfate (CuSO₄)
-
Toluene
Procedure:
-
Dissolve 3'-(trifluoromethyl)aniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of acetaldoxime (1.2 eq) and copper(II) sulfate (catalytic amount) in water and toluene.
-
Slowly add the cold diazonium salt solution to the acetaldoxime mixture, controlling the temperature.
-
After the addition, allow the mixture to stir and warm to room temperature over several hours.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
The resulting intermediate oxime is then hydrolyzed using an acidic workup to yield the final ketone product, which is purified by column chromatography.
Visualizing the Analysis Workflow
The following diagram illustrates the logical flow of the cost-effectiveness analysis performed in this guide.
Caption: Logical workflow for the cost-effectiveness analysis of synthesis routes.
Conclusion
The choice of the optimal synthetic route for 2-(4-cyanophenyl)-3'-(trifluoromethyl)acetophenone is a trade-off between cost, efficiency, and environmental impact. The Suzuki-Miyaura coupling offers high yields and excellent functional group tolerance, making it a robust and reliable method, albeit with a higher initial catalyst investment. The Friedel-Crafts acylation presents a significantly lower-cost alternative, but its applicability may be limited by substrate sensitivity and potentially lower yields. The diazotization route offers a moderate cost profile but suffers from lower yields and the handling of potentially unstable diazonium intermediates. For high-value applications where yield and purity are paramount, the Suzuki-Miyaura coupling is likely the most cost-effective in the long run, despite the higher upfront costs of the palladium catalyst and ligand. For larger-scale production where raw material costs are a primary driver, further optimization of the Friedel-Crafts acylation could prove to be the most economical approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3'-Bromoacetophenone | 2142-63-4 [chemicalbook.com]
- 4. 3 -Bromoacetophenone ReagentPlus , 99 2142-63-4 [sigmaaldrich.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. 3-(Trifluoromethyl)aniline, 99% | Fisher Scientific [fishersci.ca]
- 7. 3-(三氟甲基)苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Trifluoromethyl)aniline, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 3-(Trifluoromethyl)aniline, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Cyanophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 15. Pd(OAc)2 - 乙酸钯(II),试剂级,98% [sigmaaldrich.com]
- 16. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 17. businessanalytiq.com [businessanalytiq.com]
- 18. Aluminum chloride price,buy Aluminum chloride - chemicalbook [m.chemicalbook.com]
- 19. imarcgroup.com [imarcgroup.com]
- 20. delasco.com [delasco.com]
- 21. Aluminum Chloride, Laboratory Grade, 500g | Flinn Scientific [flinnsci.com]
- 22. intratec.us [intratec.us]
- 23. coppersulfatecrystals.com [coppersulfatecrystals.com]
- 24. Copper Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 25. Alpha Chemicals - 2 Pounds - Copper Sulfate Crystals [alphachemicals.com]
- 26. Copper(II) Sulfate, Powder, Lab Grade, 500 g | Flinn Scientific [flinnsci.com]
- 27. Potassium Carbonate - The Ceramic Shop [theceramicshop.com]
- 28. Global Potassium carbonate Price | Tridge [dir.tridge.com]
- 29. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 30. customhydronutrients.com [customhydronutrients.com]
- 31. Potassium carbonate price,buy Potassium carbonate - chemicalbook [m.chemicalbook.com]
- 32. Sodium Nitrite Price-China Sodium Nitrite Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 33. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 34. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 35. ingredi.com [ingredi.com]
- 36. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 37. imarcgroup.com [imarcgroup.com]
- 38. expresschemical.com [expresschemical.com]
- 39. echemi.com [echemi.com]
- 40. Toluene, 99+%, extra pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 41. Toluene | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE and Structurally Related Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research compound 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone with other structurally similar acetophenone derivatives. The information presented herein is intended to support researchers in making informed decisions regarding the selection of compounds for further investigation in drug discovery and development. This document summarizes available data on their biological activities, outlines relevant experimental protocols, and visualizes key signaling pathways.
Introduction
Acetophenone derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, anticancer, and antimicrobial properties. The introduction of specific functional groups, such as a trifluoromethyl (CF3) group, can significantly enhance the therapeutic potential of these molecules by improving properties like metabolic stability and lipophilicity. This guide focuses on this compound, a compound featuring both a cyano and a trifluoromethyl moiety, and compares it with other acetophenone derivatives to elucidate the potential impact of these substitutions on its biological profile.
Comparative Biological Activity
Table 1: Cytotoxicity of Acetophenone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-cyanophenyl)-thiazol-2-ylhydrazone derivatives | MCF-7 (Breast Cancer) | 1.0 - 1.7 | [1] |
| Phenylacetamide derivatives | MDA-MB-468 (Breast Cancer) | 0.76 | [2] |
| Phenylacetamide derivatives | MCF-7 (Breast Cancer) | 1.73 | [2] |
| Thiazolidinedione derivatives | MCF-7 (Breast Cancer) | 17.35 - 29.44 | [1] |
Table 2: Anti-inflammatory Activity of Acetophenone and Trifluoromethylated Derivatives
| Compound/Derivative | Assay | Activity/IC50 | Reference |
| Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) | COX-2 Mediated PGE2 Production | 0.16 mM | [3] |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 Mediated PGE2 Production | 0.39 mM | [3] |
| Trifluoromethyl–pyrazole–carboxamide derivative (3g) | COX-2 Inhibition | 2.65 µM | [4] |
| Trifluoromethyl–pyrazole–carboxamide derivative (3d) | COX-2 Inhibition | 4.92 µM | [4] |
Table 3: Enzyme Inhibitory Activity of Acetophenone Derivatives
| Compound/Derivative | Enzyme | Ki (nM) / IC50 (µM) | Reference |
| Acetophenone amide derivative (5c) | Mushroom Tyrosinase | IC50: 0.002 | [5] |
| Bromophenol derivatives | Acetylcholinesterase (AChE) | Ki: 0.13 - 14.74 | [6] |
| Carvacrol based oxypropanolamine derivatives | Carbonic Anhydrase I (hCA I) | Ki: 27.18 - 44.84 | [6] |
| Carvacrol based oxypropanolamine derivatives | Carbonic Anhydrase II (hCA II) | Ki: 25.62 - 38.71 | [6] |
Key Signaling Pathways
The biological effects of acetophenone derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their therapeutic potential.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] The inhibition of this pathway is a key target for anti-inflammatory drug discovery.[8] Some trifluoromethylated derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[3]
Caption: Simplified NF-κB signaling pathway in inflammation.
Cyclooxygenase (COX) Pathway in Inflammation
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process by mediating the production of prostaglandins.[9] The inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs.[9] Several acetophenone and trifluoromethylated derivatives have demonstrated inhibitory activity against COX enzymes.[3][4]
Caption: The Cyclooxygenase (COX) pathway in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these research compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[11]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: General workflow for the MTT cytotoxicity assay.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.[12]
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[12]
-
Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to a control without the inhibitor and determine the IC50 value.[13]
Caption: Workflow for the COX enzyme inhibition assay.
NF-κB Luciferase Reporter Assay
This assay is used to screen for compounds that can modulate the NF-κB signaling pathway.[6][14]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.[6]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compound.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce the pathway.[15]
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.[16]
-
Luciferase Activity Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.[14]
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of the test compound on NF-κB activation.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
Based on the available data for structurally similar compounds, this compound holds promise as a candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. The presence of the trifluoromethyl group is often associated with enhanced biological activity and improved pharmacokinetic properties. The cyano group can also contribute to the molecule's activity and binding characteristics.
The provided experimental protocols offer a robust framework for the biological evaluation of this and other novel acetophenone derivatives. Further studies are warranted to synthesize this compound and to directly assess its cytotoxic, anti-inflammatory, and enzyme inhibitory activities to confirm the potential inferred from its structural analogs. Such research will be crucial in determining its viability as a lead compound for drug development.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03226K [pubs.rsc.org]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.ufjf.br [www2.ufjf.br]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.opentrons.com [library.opentrons.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE, a compound requiring careful handling due to its chemical properties. This guide provides essential information for the safe management and disposal of this compound and associated waste materials.
Due to the presence of cyanophenyl and trifluoromethyl functional groups, this compound must be treated as hazardous waste.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. All handling procedures should be conducted in a well-ventilated chemical fume hood.[2]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4] A face shield may be required if there is a splash hazard.[2]
-
Body Protection: A laboratory coat is mandatory.[4]
-
Respiratory Protection: Use only in a well-ventilated area.[3][5] If dust or aerosols may be generated, a vapor respirator may be necessary.[4]
II. Waste Segregation and Container Management
Proper segregation of waste is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Containers: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container.[1][2]
-
Labeling: The container must be labeled as "HAZARDOUS WASTE" and include the chemical name: "this compound". The date of waste generation should also be clearly marked.[2]
-
No Mixing: Do not mix this waste stream with incompatible materials.[1] Of critical importance, keep this waste separate from acids to prevent the potential release of toxic hydrogen cyanide gas.[2]
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored in separate, appropriately designated containers.[2]
| Waste Type | Container Requirement | Key Labeling Information |
| Solid Waste | Sealable, chemical-resistant container | "HAZARDOUS WASTE - SOLID", "this compound", Date of Generation, "No Acids" |
| Liquid Waste | Sealable, chemical-resistant container (do not use metal for corrosive waste) | "HAZARDOUS WASTE - LIQUID", "this compound", Date of Generation, "No Acids" |
| Contaminated Sharps | Puncture-resistant sharps container | "HAZARDOUS WASTE - SHARPS", "Contaminated with this compound" |
III. Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in the appropriate, labeled hazardous waste container.[1]
-
Container Sealing: Ensure the waste container is tightly sealed at all times, except when adding waste.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1] The storage area should be away from incompatible materials, particularly acids.[2]
-
Waste Pickup: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified waste management company.[1]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] 3. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[1] 4. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1] 5. Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1] |
| Large Spill | 1. Evacuate the area immediately. 2. Alert others and call your institution's emergency response team.[1] |
V. Decontamination
All glassware and equipment contaminated with this compound must be decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated items with a suitable solvent to remove the bulk of the chemical. Collect the rinse as hazardous waste.
-
Cleaning: For glassware contaminated with cyanide compounds, a specific cleaning procedure is recommended. First, clean with a pH 10 buffer solution. Follow this by cleaning with a freshly prepared 10% bleach solution.[2] All cleaning activities should be conducted within a fume hood.[2]
-
Final Rinse: Thoroughly rinse with water. Dispose of all cleaning materials, including gloves and wipes, as hazardous waste.[2]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE, a compound of interest in various research applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from structurally similar aromatic ketones containing nitrile and trifluoromethyl functional groups to provide a comprehensive operational and disposal plan.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on the potential hazards associated with its chemical structure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes, especially during transfers of the substance. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart. Double gloving is recommended for enhanced protection. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat made of a flame-resistant material like Nomex® should be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to ensure the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Pre-Handling Preparations:
-
Review this safety guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.
3. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Use only spark-proof tools and equipment, especially when handling larger quantities.
-
Keep the container tightly closed when not in use.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
Properly store or dispose of the compound and any contaminated materials.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) office immediately.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled in accordance with local, state, and federal regulations. Due to its chemical structure, it should be treated as a halogenated organic waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with non-halogenated waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: this compound.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
